Product packaging for Catharanthine(Cat. No.:CAS No. 2468-21-5)

Catharanthine

Katalognummer: B190766
CAS-Nummer: 2468-21-5
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: CMKFQVZJOWHHDV-NQZBTDCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Catharanthine is a terpene indole alkaloid sourced from Catharanthus roseus (Madagascar periwinkle) and serves as a crucial biosynthetic precursor for the chemotherapeutic drugs vinblastine and vincristine . These vinca alkaloids are foundational in cancer treatment regimens for leukemia, lymphoma, and other neoplasias by disrupting mitotic spindle formation . In research settings, this compound is investigated for its multifaceted mechanisms of action. Recent in vitro studies on HepG2 liver carcinoma cells indicate that, beyond its cytotoxic and pro-apoptotic effects, this compound can upregulate autophagy-related genes (LC3, Beclin1, ULK1) and induce autophagic necrosis by inhibiting the mTOR pathway . Its pharmacological profile also includes acting as a competitive inhibitor of specific nicotinic acetylcholine receptors (α9α10 nAChRs) and as a blocker of CaV2.2 channels, suggesting potential research applications in neuropathic pain and neuroscience . Furthermore, it inhibits cAMP phosphodiesterase, leading to elevated intracellular cAMP levels . The global market for this compound is expanding, driven by its sustained role in pharmaceutical R&D, with a significant portion of high-purity material being this compound sulfate due to its stability and solubility advantages in drug formulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B190766 Catharanthine CAS No. 2468-21-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-NQZBTDCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947621
Record name Catharanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2468-21-5
Record name (+)-Catharanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2468-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catharanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catharanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATHARANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle) and also found in species like Tabernaemontana divaricata.[1] It belongs to the Iboga class of alkaloids and holds significant interest in the fields of pharmacology and synthetic chemistry.[2] this compound's primary importance stems from its role as a crucial biological and chemical precursor to the powerful dimeric anticancer alkaloids, vinblastine and vincristine.[1][3][4] These vital chemotherapeutic agents are formed through the coupling of this compound with another monomeric alkaloid, vindoline.[4][5] Beyond its precursor role, this compound itself exhibits a range of biological activities, making it a subject of intensive research for potential therapeutic applications. This guide provides a comprehensive overview of its core chemical, physical, and pharmacological properties for researchers and drug development professionals.

Chemical and Physical Properties

This compound is an organic heteropentacyclic compound with a complex, bridged ring system.[6] Its structural and physical characteristics are fundamental to its reactivity and biological function.

PropertyDataReference(s)
IUPAC Name Methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate[6]
Systematic IUPAC Name Methyl (6R,6aR,9S)-7-ethyl-9,10,12,13-tetrahydro-5H-6,9-methanopyrido[1′,2′:1,2]azepino[4,5-b]indole-6(6aH)-carboxylate[1]
CAS Number 2468-21-5[1][7]
Chemical Formula C₂₁H₂₄N₂O₂[1][7]
Molar Mass 336.43 g/mol [1][6][7]
Appearance White to pale yellow or beige solid powder[8][9][]
Melting Point 126-128 °C; 138-140 °C[7][11]
Boiling Point (est.) ~472.9 °C[8][11]
Solubility Soluble in DMSO (at 5 mg/mL with warming), chloroform, ethanol, and methanol. Slightly soluble in water (0.12 mg/mL at 25°C).[8][]
pKa' 6.8[7]
Optical Rotation [α]D +29.8° to +38° (c=0.5, in CHCl₃)[7][8]

Spectroscopic Data

The structural elucidation and quantification of this compound rely on standard spectroscopic techniques.

Spectroscopic MethodDataReference(s)
UV-Vis Spectroscopy λmax (in ethanol): 226, 284, 292 nm (log ε 4.56, 3.92, 3.88)[7]
Mass Spectrometry ESI-MS: Detected as protonated molecular ion [M+H]⁺ at m/z 337.19.[6][12]
¹H-NMR Spectroscopy Characteristic signals for indole alkaloids are well-documented. Spectra have been used to identify and quantify this compound in plant extracts and differentiate it from other alkaloids like vindoline.[13][14]

Pharmacology and Mechanism of Action

This compound demonstrates a variety of pharmacological effects by interacting with multiple biological targets. Its activities range from the modulation of ion channels to the induction of autophagy, a cellular degradation process.

Ion Channel and Receptor Modulation

This compound is a known inhibitor of several ion channels and receptors. It non-competitively antagonizes muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits α9α10 nAChRs.[1] It also directly blocks voltage-operated L-type Ca²⁺ channels (VOCCs), particularly in vascular smooth muscle cells, which contributes to its effects of lowering blood pressure and heart rate.[1][15] Furthermore, it is a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]

This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR CaV2_2 Voltage-Gated Ca²⁺ Channels (VOCCs) This compound->CaV2_2 TRPM8 TRPM8 Channels This compound->TRPM8

Fig. 1: this compound's inhibitory action on various ion channels and receptors.
Induction of Autophagy

In cancer cell lines, such as liver HepG2 cells, this compound has been shown to induce cell death through mechanisms beyond simple cytotoxicity.[16] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[16] This inhibition leads to the upregulation of autophagy-related genes like Beclin1 and ULK1 and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, ultimately leading to autophagic cell death.[16]

cath This compound mtor mTOR cath->mtor ulk1 ULK1 mtor->ulk1 beclin1 Beclin1 mtor->beclin1 lc3 LC3-I → LC3-II ulk1->lc3 beclin1->lc3 autophagy Autophagy (Cell Death) lc3->autophagy

Fig. 2: Signaling pathway for this compound-induced autophagy via mTOR inhibition.

Biosynthesis

This compound is a monoterpenoid indole alkaloid derived from the central precursor strictosidine.[1][5] The biosynthesis begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the terpenoid pathway) to form strictosidine, a reaction catalyzed by strictosidine synthase (STR).[5] Strictosidine is then converted through a series of enzymatic steps, many of which are still not fully characterized, into this compound.[1][17]

cluster_precursors Precursors Tryptamine Tryptamine placeholder Tryptamine->placeholder Secologanin Secologanin Secologanin->placeholder Strictosidine Strictosidine Uncharacterized Multiple Uncharacterized Steps Strictosidine->Uncharacterized This compound This compound Uncharacterized->this compound placeholder->Strictosidine STR

Fig. 3: Simplified biosynthetic pathway of this compound from primary precursors.

Experimental Protocols

Protocol 1: Extraction from C. roseus and Semi-synthesis of Vinblastine

This protocol outlines a simplified method for extracting this compound and its direct use in the semi-synthesis of vinblastine.

A. Extraction of Alkaloid-Embonate Complexes [18]

  • Extraction: Dried and powdered leaves of Catharanthus roseus are extracted with an aqueous acidic solution (e.g., 0.1 M HCl). This protonates the alkaloids, rendering them soluble in the aqueous medium.

  • Precipitation: The acidic extract is filtered. An alkaline solution (e.g., NaOH) of embonic acid is added to the filtrate.

  • Complex Formation: As the pH of the mixture is adjusted (e.g., to pH 5), the alkaloids, primarily this compound and vindoline, form water-insoluble embonate complexes and precipitate out of the solution.

  • Isolation: The precipitate, rich in this compound and vindoline embonates, is collected by filtration or centrifugation. This crude mixture can be used directly for semi-synthesis.

B. Semi-synthesis of Vinblastine [18]

  • Reaction Setup: The dried precipitate (100 mg) is mixed with 0.1 M HCl (10 mL) and a citric acid buffer (e.g., pH 2.2, 10 mL). The mixture is cooled to 0 to -5 °C in an ice bath, and dichloromethane (10 mL) is added.

  • Oxidation-Reduction: The coupling reaction is initiated by slowly and simultaneously adding 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol over 3-5 hours with constant stirring. Singlet oxygen, produced in situ from the H₂O₂/NaClO reaction, oxidizes this compound, which then couples with vindoline. NaBH₄ serves as the reducing agent.

  • Monitoring and Yield: The pH of the reaction mixture is monitored, which will slowly increase. The reaction progress and yield of vinblastine can be analyzed using HPLC and confirmed by mass spectrometry.

start Dried C. roseus Leaves extract Aqueous Acidic Extraction (0.1M HCl) start->extract precipitate Precipitation with Embonic Acid extract->precipitate complex This compound/Vindoline Embonate Complex precipitate->complex couple Oxidative Coupling (H₂O₂/NaClO + NaBH₄) complex->couple end Vinblastine couple->end

Fig. 4: Workflow for this compound extraction and semi-synthesis of Vinblastine.
Protocol 2: Isolation by Centrifugal Partition Chromatography (CPC)

This protocol describes a more advanced, preparative method for isolating pure this compound from a crude alkaloid mixture using pH-zone refining CPC.[19][20]

  • Sample Preparation: A crude alkaloid extract from C. roseus is obtained using standard methods. The extract is dissolved in the appropriate phase (aqueous or organic stationary phase) for injection.

  • CPC System Setup:

    • Biphasic Solvent System: A suitable two-phase solvent system is prepared (e.g., a mixture of n-hexane, n-butanol, and water).

    • Mobile Phase: The mobile phase contains a displacer acid (e.g., HCl).

    • Stationary Phase: The stationary phase contains a retainer base (e.g., triethylamine, TEA).

  • Separation Process (pH-Zone Refining):

    • The CPC column is filled with the stationary phase.

    • The sample, dissolved in the stationary phase, is injected into the column.

    • The mobile phase is pumped through the column. As the acidic mobile phase moves through, it protonates the basic alkaloids in the sample, causing them to partition into the mobile phase.

    • The alkaloids are separated into distinct rectangular zones based on their pKa values and partition coefficients.

  • Fraction Collection and Analysis: Fractions are collected and monitored by UV absorbance and pH. The fractions corresponding to the this compound zone are pooled. Purity is confirmed by analytical techniques like HPLC and the structure is verified by MS and NMR.

This compound is a cornerstone molecule in the study of indole alkaloids. Its fundamental properties, from its chemical structure and physical characteristics to its complex pharmacology and biosynthesis, make it a molecule of enduring interest. As a vital precursor for vinblastine synthesis, it remains indispensable in the production of life-saving cancer therapies.[2][21] Furthermore, its intrinsic biological activities, including the modulation of ion channels and the induction of autophagy, suggest that this compound and its derivatives may hold untapped potential for the development of novel therapeutic agents for a range of diseases. The methodologies for its isolation and synthesis continue to be refined, paving the way for more efficient production and further exploration of its chemical and biological space.

References

An In-depth Technical Guide to the Catharanthine Biosynthesis Pathway in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catharanthine biosynthesis pathway in the medicinal plant Catharanthus roseus. This compound is a crucial precursor for the production of the potent anti-cancer drugs vinblastine and vincristine. This document details the enzymatic steps, intermediate compounds, regulatory mechanisms, and experimental protocols relevant to the study of this vital metabolic pathway.

Introduction to this compound and its Significance

Catharanthus roseus, commonly known as the Madagascar periwinkle, produces a diverse array of terpenoid indole alkaloids (TIAs), with over 130 identified compounds. Among these, the bisindole alkaloids vinblastine and vincristine are of immense pharmaceutical importance due to their clinical use in cancer chemotherapy. These complex molecules are formed through the coupling of two monomeric precursors: this compound and vindoline. Due to the low in-planta accumulation of vinblastine and vincristine, extensive research has focused on understanding and engineering their biosynthetic pathways to improve yields. This compound, an iboga-type alkaloid, represents one of the terminal branches of the TIA pathway and is a critical substrate for the enzymatic reaction that forms the immediate precursor to vinblastine.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that occurs in specific cell types within the plant. The pathway originates from the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively.

The core pathway leading from the central TIA intermediate, strictosidine, to this compound involves a series of enzymatic conversions. Strictosidine is first deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This unstable intermediate is then converted to geissoschizine by geissoschizine synthase (GS) . Subsequently, geissoschizine oxidase (GO) acts on geissoschizine. The final step is catalyzed by This compound synthase (CS) , which converts the substrate into this compound.[1][2][3]

Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from strictosidine.

Catharanthine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (unstable) Strictosidine->Strictosidine_Aglycone SGD (Strictosidine β-D-glucosidase) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS (Geissoschizine synthase) Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO (Geissoschizine oxidase) Stemmadenine Stemmadenine Dehydrogeissoschizine->Stemmadenine Spontaneous/ Enzymatic? This compound This compound Stemmadenine->this compound CS (this compound synthase)

Core this compound Biosynthesis Pathway

Quantitative Data on this compound Biosynthesis

The following tables summarize available quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway. It is important to note that obtaining precise and consistent quantitative data for this pathway can be challenging due to the complexity of the metabolic network and the low abundance of many intermediates.

Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (units/mg protein)kcat (s-1)Optimal pHReference(s)
Geissoschizine Synthase (GS)Strictosidine Aglycone----[4][5][6]
This compound Synthase (CS)Dehydrosecodine---9.5[7]
Metabolite Concentrations in Catharanthus roseus Cultivars

The concentration of this compound and its precursors can vary significantly between different cultivars of C. roseus. The following table provides a comparative analysis of this compound and vindoline concentrations in the leaves of several commercially available cultivars.

CultivarThis compound (µg/g DW)Vindoline (µg/g DW)Reference(s)
Cooler Rose Hot--[8]
Pacifica Peach2903 ± 3842082 ± 113[8]
Cora Burgundy--[9]
Cora Deep Lavender--[9]
Cora Red--[9]
Sunstorm Apricot--[9]
Titan Polka Dot--[9]
AlbusHighLow[10]
OcellatusModerateHigh[10]
RoseusLowModerate[10]

Note: "-" indicates data not explicitly provided in the cited source for that specific metabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Quantification of this compound and Precursors by HPLC-UV

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound, vindoline, vinblastine, and vincristine.[11][12][13]

4.1.1. Sample Preparation (Leaf Tissue)

  • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen tissue and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

  • Add 1.5 mL of methanol and sonicate for 30 minutes at room temperature.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1 M phosphate buffer (pH 3.5) (B). A typical gradient could be: 0-20 min, 15-60% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

4.1.3. Quantification

  • Prepare standard solutions of this compound, vindoline, vinblastine, and vincristine of known concentrations in methanol.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • Quantify the alkaloids in the plant extracts by comparing their peak areas to the respective calibration curves.

Analysis of Terpenoid Indole Alkaloids by LC-MS/MS

This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective analysis of a broader range of TIAs, including this compound and its intermediates.[14][15]

4.2.1. Sample Preparation Follow the same sample preparation procedure as described for HPLC-UV analysis (Section 4.1.1).

4.2.2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of generating sharp peaks.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (A) and water containing 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan for identification.

  • MRM Transitions:

    • This compound: m/z 337 -> 144

    • Vindoline: m/z 457 -> 397

    • Ajmalicine: m/z 353 -> 144

    • Vinblastine: m/z 811 -> 751

    • Vincristine: m/z 825 -> 765

4.2.3. Data Analysis

  • Identify compounds based on their retention times and specific MRM transitions.

  • Quantify the analytes using a calibration curve generated from authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression levels of genes involved in the this compound biosynthesis pathway using quantitative reverse transcription PCR (qRT-PCR).[16][17][18][19]

4.3.1. RNA Extraction and cDNA Synthesis

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

4.3.2. qRT-PCR

  • Primers: Design or use validated primers for the target genes (e.g., GS, GO, CS) and a reference gene (e.g., Actin, Ubiquitin). Primer sequences can be found in relevant literature.[18]

  • Reaction Mixture: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 1 min.

    • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Enzyme Assays

Detailed protocols for specific enzyme assays in the this compound pathway are often specific to the research lab. The following provides a general workflow for a typical enzyme assay.

4.4.1. Protein Extraction

  • Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Collect the supernatant containing the crude protein extract.

  • Determine the protein concentration using a Bradford or BCA assay.

4.4.2. General Enzyme Assay Protocol (Example for a Synthase)

  • Prepare a reaction mixture containing the appropriate buffer, co-factors (if any), and the substrate for the enzyme of interest.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of the crude protein extract.

  • Incubate the reaction for a specific time period.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the reaction products by HPLC or LC-MS to determine the amount of product formed.

  • Calculate the enzyme activity as the amount of product formed per unit time per mg of protein.

Logical and Experimental Workflows

The following diagrams illustrate common experimental workflows for studying the this compound biosynthesis pathway.

Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Plant Tissue (e.g., Leaves) Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Peak_Integration Peak Integration & Identification HPLC->Peak_Integration LCMS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Metabolites Calibration->Quantification

Workflow for Metabolite Quantification
Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_sample Sample Preparation cluster_analysis qRT-PCR Analysis cluster_data Data Analysis Plant_Material Plant Tissue RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Ct_Values Ct Value Determination qRT_PCR->Ct_Values Normalization Normalization to Reference Gene Ct_Values->Normalization Relative_Quantification Relative Gene Expression (2-ΔΔCt) Normalization->Relative_Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Catharanthine

This guide provides a comprehensive overview of the natural sources of the monoterpenoid indole alkaloid, this compound, and details the methodologies for its extraction, isolation, and purification. This compound is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a medicinal plant belonging to the Apocynaceae family.[1][2][3] This plant produces over 130 terpenoid indole alkaloids (TIAs), with this compound being one of the major monomeric alkaloids.[2][3] Another reported, though less common, source is Tabernaemontana divaricata.[4]

This compound is found in various parts of the C. roseus plant, including the leaves, stems, and roots.[5][6] However, the leaves are the principal source for commercial extraction due to their relatively high concentration of the alkaloid.[1][7][8] Significant variation in this compound content exists among different cultivars of C. roseus.[7][8][9] For instance, the 'Pacifica Peach' cultivar has been shown to accumulate high levels of this compound.[7][8]

In addition to whole plants, biotechnological approaches using plant cell and tissue cultures of C. roseus, such as cell suspension and hairy root cultures, are actively researched and utilized for this compound production.[1][2][10] These in vitro systems offer a controlled environment for optimizing alkaloid yields.[2]

Quantitative Data: this compound Content

The concentration of this compound varies significantly depending on the source material, cultivar, and environmental conditions. The following tables summarize reported yields from various sources.

Table 1: this compound Content in Catharanthus roseus Cultivars (Leaves)

CultivarThis compound Content (mg/g Dry Weight)Reference
Pacifica Polka Dot (PPD)3.79[9]
Pacifica Peach2.903[7][8]
General Yield2.0[1]
Cooler Pink (CP)0.9[9]

Table 2: this compound Content in Catharanthus roseus In Vitro Cultures

Culture TypeThis compound Concentration (mg/L)Elicitation/ConditionReference
Compact Callus Clusters>43 (Total Alkaloids)Increased Sucrose[2]
Cell Suspension Cultures0.005 - 0.02 mg/mlNot Specified[11]
Compact Callus Clusters3.788 mg/L Naproxen[5]
Compact Callus Clusters2.382 mg/L Lovastatin[5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, partitioning, and chromatography. Traditional methods rely on acid-base liquid-liquid extraction, while modern approaches incorporate advanced chromatographic techniques for higher purity and yield.[1][12]

General Experimental Workflow

The overall process for isolating this compound from plant material can be visualized as follows:

G cluster_0 Extraction cluster_1 Purification & Partitioning cluster_2 Chromatographic Separation cluster_3 Final Product A Plant Material (e.g., Dried C. roseus Leaves) B Extraction with Solvent (e.g., Methanol, Acidified Water) A->B C Crude Extract Filtration & Concentration B->C D Acid-Base Liquid-Liquid Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel, Alumina, or C18) E->F G Fraction Collection & Analysis (TLC/HPLC) F->G H Semi-Preparative/Preparative HPLC G->H I Pure this compound H->I

General workflow for this compound isolation.

Detailed Experimental Protocols

Below are detailed methodologies synthesized from established procedures for the isolation of this compound.

Protocol 1: Acid-Base Extraction and Column Chromatography

This protocol is a conventional and robust method for obtaining a crude alkaloid mixture followed by chromatographic purification.[12][13][14]

I. Extraction:

  • Maceration: Air-dried and powdered leaves of C. roseus (e.g., 1 kg) are macerated in an acidic aqueous solution (e.g., 0.1 M HCl) or 80% methanol for 48 hours at room temperature.[12][14] The process is repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure at a temperature below 50°C to yield a gummy residue.[14]

II. Acid-Base Partitioning:

  • Acidification: The residue is redissolved in a 5% HCl solution (pH ~2) and left overnight in a refrigerator to precipitate non-alkaloidal materials.[14]

  • Defatting: The acidic solution is filtered and washed with an apolar organic solvent like chloroform or petroleum ether to remove pigments and lipids.[14][15] The aqueous layer containing the protonated alkaloid salts is retained.

  • Basification: The pH of the aqueous layer is adjusted to approximately 10 with an ammonia solution (25%).[14] This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Alkaloid Extraction: The alkaline solution is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[14] The combined organic layers contain the crude alkaloid mixture.

  • Drying and Evaporation: The organic extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under vacuum to yield the crude alkaloid mixture.[14]

III. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.[15]

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity. A mixture of methylene chloride and ethyl acetate (e.g., 80:20) can be used to elute the fraction containing this compound and vindoline.[15]

  • Fraction Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1][3]

  • Crystallization: The this compound-rich fractions are pooled, concentrated, and crystallized from a suitable solvent (e.g., acetone or ether) to obtain pure this compound base.[15]

Protocol 2: Solid-Phase Extraction and HPLC

This modern protocol offers a more rapid isolation process with high resolution.[1]

I. Extraction:

  • Ultrasonic Extraction: Dried leaves of C. roseus (e.g., 5 g) are extracted three times with 10 mL of methanol in an ultrasonic bath.[1]

  • Evaporation and Dissolution: The combined methanolic extract is evaporated to dryness. The residue is redissolved in 50 mL of 25% methanol containing a suitable ion-pairing agent like 0.05 M sodium n-heptane sulfonate.[1]

II. Solid-Phase Extraction (SPE):

  • Sorbent Loading: The dissolved extract is passed through a moderate-pressure chromatography column packed with a C18 sorbent.[1]

  • Washing: The column is washed to remove impurities.

  • Elution: The alkaloids are eluted from the C18 sorbent.

III. Semipreparative HPLC:

  • Purification: The eluted fraction from SPE is further purified using semipreparative HPLC on a C18 column.[1]

  • Fraction Collection: The peak corresponding to this compound is collected based on the retention time of a standard.

  • Final Product: The collected fraction is evaporated to yield pure this compound. This method can yield approximately 2 mg of this compound from 1 g of dried leaves.[1]

Biosynthetic Origin

This compound is a terpene indole alkaloid derived biosynthetically from the precursor strictosidine.[4] The pathway involves multiple enzymatic steps, many of which are not yet fully characterized. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing this compound production in plants or microbial hosts.

G Simplified Biosynthetic Origin of this compound Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediates Multiple Uncharacterized Enzymatic Steps Strictosidine->Intermediates SGD This compound This compound Intermediates->this compound

Simplified precursor relationship in this compound biosynthesis.

Analytical Techniques for Identification

Accurate identification and quantification of this compound during the isolation process are critical. Several analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for both separation and quantification, often coupled with UV or photodiode array (PDA) detectors.[3][10]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for identification based on mass-to-charge ratio.[16][17]

  • UV-Vis Spectrophotometry: this compound exhibits characteristic absorption peaks in the UV-Vis spectrum (around 220-300 nm) due to its indole moiety, which can be used for quantification.[11]

  • Cyclic Voltammetry (CV): This electrochemical method can detect low concentrations of this compound due to the interaction of the indole moiety with the electrode surface.[11]

References

Pharmacological Profile of Catharanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus. It serves as a crucial precursor, along with vindoline, for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] While its role as a biosynthetic intermediate is well-established, this compound itself possesses a distinct and complex pharmacological profile, exhibiting a range of activities across various biological systems. This document provides an in-depth technical overview of the pharmacology of this compound, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action

This compound interacts with multiple molecular targets, leading to a diverse array of cellular effects. Its mechanisms of action are multifaceted, involving ion channels, receptor modulation, enzyme inhibition, and interference with cytoskeletal components.

1.1. Interaction with Ion Channels and Receptors

This compound modulates the activity of several key ion channels and receptors, contributing to its cardiovascular and neurological effects.

  • Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a competitive inhibitor of α9α10 nAChRs and a noncompetitive antagonist of muscle-type nAChRs.[3] Its potency is higher at α9α10 nAChRs compared to α3β4 and α4β2 subtypes.[3] This activity is being explored for the management of neuropathic pain.[3]

  • Calcium Channels: It is a direct blocker of CaV2.2 voltage-gated calcium channels.[3] Furthermore, it inhibits L-type voltage-operated calcium channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes, leading to vasodilation and reduced cardiac contractility.[4]

  • GABAA Receptors: this compound potentiates the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[5] It achieves this by binding to a transmembrane site at the β(+)/α(-) interface, a site distinct from those for benzodiazepines, etomidate, or neurosteroids, suggesting a novel allosteric modulatory mechanism.[5]

  • TRPM8: It is also a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[3]

1.2. Effects on Cellular Signaling and Processes

This compound influences fundamental cellular processes, including autophagy, apoptosis, and intracellular signaling cascades.

  • Autophagy and Apoptosis: In cancer cells, this compound has been shown to induce both apoptosis and autophagy.[6] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR). This inhibition leads to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1.[6] It also increases levels of the autophagy inducer sirtuin-1 while decreasing the expression of the pro-survival protein Akt.[6]

  • Tubulin Polymerization: this compound interacts with tubulin, the building block of microtubules. While it is significantly less potent than its dimeric derivatives, vinblastine and vincristine, it can induce the self-association of tubulin into linear polymers.[4][7] This interaction is primarily driven by the indole part of the this compound molecule.[7]

  • cAMP Levels: In brain tissue, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the enzyme cAMP phosphodiesterase.[3][6]

1.3. Enzyme Inhibition

  • Acetylcholinesterase (AChE): A mixture of alkaloids from C. roseus, including this compound, demonstrated concentration-dependent inhibition of acetylcholinesterase, an enzyme critical for cholinergic neurotransmission.[4]

  • ABL1 Kinase: In silico molecular docking studies have identified this compound as a potential inhibitor of the ABL1 kinase, a key target in the treatment of leukemia.[8]

Pharmacodynamics

The diverse mechanisms of action of this compound translate into a range of physiological and biochemical effects observed in both in vitro and in vivo models.

2.1. Cardiovascular Effects

Intravenous administration of this compound to anesthetized rats results in rapid, dose-dependent decreases in blood pressure, heart rate, and cardiac contractility.[4] These effects are primarily attributed to its blockade of calcium channels in vascular smooth muscle and cardiomyocytes, leading to vasodilation of resistance arterioles and negative inotropic and chronotropic effects on the heart.[4]

2.2. Anticancer Activity

This compound exhibits direct cytotoxic and pro-apoptotic effects against various cancer cell lines, including HepG2 liver carcinoma and HCT-116 colorectal carcinoma cells.[1][6] Its ability to inhibit mTOR and induce autophagy and apoptosis contributes to this anticancer activity.[6] However, its cytotoxicity is generally weaker than that of vinblastine and vincristine.[9]

2.3. Other Pharmacological Effects

  • Diuretic Activity: this compound has been reported to possess diuretic properties.[1]

  • Pancreatic Secretion: It stimulates the release of amylase from pancreatic fragments.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing insights into its potency, efficacy, and binding characteristics.

Table 1: In Vitro Potency and Efficacy (IC50 Values)

Target/AssaySystemIC50 ValueReference(s)
nAChR-mediated diaphragm contractionRat diaphragm59.6 µM[4][]
Acetylcholinesterase (AChE) InhibitionIn vitro (as part of a mixture)~2.25 µg/mL[4]
L-type VOCC InhibitionVascular Smooth Muscle Cells (MA)8 µM[4]
L-type VOCC InhibitionCardiomyocytes220 µM[4]
Epibatidine-induced Ca2+ influxTE671 cells17-25 mM[4]
CytotoxicityHCT-116 cells200 µg/mL[1]

Table 2: Binding Affinities and Constants

TargetMethodBinding Constant / AffinityReference(s)
Tubulin α-β dimerFluorescence perturbationKb = 2.8 x 103 M-1 (2.8 mM)[4][7]
ABL1 KinaseIn silico molecular docking-6.16 kcal/mol[8]
mTOR (FRB domain)In silico molecular docking-7.3 kJ/mol[6]

Pharmacokinetics

Pharmacokinetic studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

4.1. Absorption and Bioavailability

Studies in rats have shown that this compound has low oral bioavailability.

  • Oral Bioavailability (Rats): 4.7%[4][11]

4.2. Distribution and Metabolism

  • In silico predictions suggest that this compound has good blood-brain barrier permeability.[8]

  • ADMET prediction analysis also indicates that this compound does not inhibit the CYP3A4 enzyme, reducing the potential for drug-drug interactions.[8]

Table 3: Pharmacokinetic Parameters in Rats

ParameterValueMethodReference(s)
Oral Bioavailability4.7%LC-MS[11]
Mean Recovery (Plasma)88.5 - 96.5%LC-MS[11]
Matrix Effect (Plasma)95.3 - 104.7%LC-MS[11]

Signaling and Biosynthetic Pathways

This compound is involved in complex signaling cascades, both as a modulator of endogenous pathways and as a product of an intricate biosynthetic pathway.

5.1. This compound-Modulated Signaling Pathway (Autophagy)

This compound induces autophagy in cancer cells primarily through the inhibition of the PI3K/Akt/mTOR pathway. This diagram illustrates the simplified signaling cascade.

G This compound This compound mTOR mTOR (Mammalian Target of Rapamycin) This compound->mTOR Inhibits Akt Akt This compound->Akt Inhibits Sirt1 Sirtuin-1 This compound->Sirt1 Activates Autophagy_Genes Upregulation of LC3, Beclin1, ULK1 mTOR->Autophagy_Genes Inhibits Akt->mTOR Activates Sirt1->Autophagy_Genes Activates Autophagy Autophagy Induction Autophagy_Genes->Autophagy

Caption: this compound-induced autophagy signaling pathway via mTOR inhibition.

5.2. UV-B Induced Biosynthesis Signaling Pathway

The production of this compound in C. roseus cell cultures can be enhanced by UV-B irradiation. This process is mediated by a complex signaling cascade.

G UVB UV-B Irradiation Receptor Cell Surface Receptor(s) UVB->Receptor Ca_Influx Ca2+ Influx Receptor->Ca_Influx H2O2 H2O2 Production Ca_Influx->H2O2 CDPK_MAPK CDPK & MAPK Activation H2O2->CDPK_MAPK Gene_Exp Tdc & Str Gene Expression CDPK_MAPK->Gene_Exp Cath_Accum This compound Accumulation Gene_Exp->Cath_Accum

Caption: UV-B induced signaling cascade for this compound biosynthesis.

Key Experimental Protocols

This section outlines the methodologies used in pivotal studies to characterize the pharmacological profile of this compound.

6.1. Pharmacokinetic Analysis in Rats

  • Objective: To determine the bioavailability and other pharmacokinetic parameters of this compound.

  • Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous determination of vindoline and this compound in rat plasma.[11]

  • Sample Preparation: Plasma samples were processed for analysis. Mean recoveries for this compound were between 88.5% and 96.5%.[11]

  • Chromatography: Separation was achieved on a C18 column (2.1 × 50 mm, 3.5 µm) using a gradient elution mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.[11]

  • Mass Spectrometry: An electrospray ionization (ESI) source was operated in positive ion mode. Quantification was performed using selective ion monitoring (SIM).[11]

  • Analysis: The method was validated for accuracy, precision, and matrix effects and successfully applied to a pharmacokinetic study in rats following oral and intravenous administration.[11]

6.2. Autophagy and Apoptosis Assessment in HepG2 Cells

  • Objective: To investigate the mechanisms of this compound-induced cell death in liver cancer cells.[6]

  • Cell Viability: The IC50 concentration was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after treating HepG2 cells with varying doses of this compound.[6]

  • Apoptosis and Autophagy Detection: Flow cytometry with Annexin V and Propidium Iodide (PI) staining was used to quantify apoptotic and autophagic cell populations.[6]

  • Gene Expression Analysis: Quantitative Polymerase Chain Reaction (qPCR) was employed to measure the expression levels of autophagy-related genes, including LC3, Beclin1, and ULK1, as well as sirtuin-1 and Akt.[6]

  • In Silico Analysis: Molecular docking and molecular dynamics simulations were used to investigate the interaction between this compound and the FRB domain of mTOR.[6]

6.3. Cardiovascular Effects Evaluation (In Vitro)

  • Objective: To determine the direct effects of this compound on blood vessels and heart cells.[4]

  • Isolated Vessel Studies: Endothelium-independent tonic responses were measured in isolated rat aortic rings and third-order branches of the small mesenteric artery pre-constricted with phenylephrine (PE) or KCl. Concentration-response curves for this compound were generated.[4]

  • Intracellular Calcium Measurement: Intracellular free Ca2+ levels were measured in PE-constricted mesenteric arteries to assess the effect of this compound.[4]

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique was used to record L-type voltage-operated Ca2+ channel (VOCC) currents in isolated cardiomyocytes and vascular smooth muscle cells (VSMCs) to directly assess the inhibitory effect of this compound on these channels.[4]

Conclusion

This compound, beyond its established role as a biosynthetic precursor to vinblastine, exhibits a rich and varied pharmacological profile. Its interactions with a multitude of targets, including nAChRs, calcium channels, GABAA receptors, and the mTOR signaling pathway, underscore its potential as a lead compound for the development of novel therapeutics. The cardiovascular, anticancer, and neurological activities of this compound warrant further investigation to fully elucidate its therapeutic potential and mechanisms of action. This technical guide provides a comprehensive foundation for researchers and drug development professionals seeking to explore the multifaceted pharmacology of this important natural product.

References

The Role of Catharanthine as a Precursor in Vinblastine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinblastine is a potent dimeric, or bisindole, alkaloid that is a cornerstone of various chemotherapy regimens, particularly for treating lymphomas and leukemias.[1][2] This high-value natural product is produced by the Madagascar periwinkle, Catharanthus roseus, but its concentration in the plant is exceptionally low, often around 0.00025% of the dry leaf weight.[1][2][3] This scarcity presents significant challenges for its pharmaceutical supply.[1] Vinblastine's complex structure is formed through the crucial coupling of two monomeric terpenoid indole alkaloid (TIA) precursors: catharanthine and vindoline.[2][4][5] Understanding the mechanism and protocols for this coupling is paramount for researchers in drug development and synthetic biology aiming to develop more efficient and scalable production methods.

This guide provides an in-depth technical overview of this compound's role in the biosynthesis of vinblastine, detailing the enzymatic pathway, quantitative yields from various synthetic approaches, and key experimental protocols.

The Biosynthetic Pathway: From Monomers to Dimer

The formation of vinblastine is a multi-stage process, but the pivotal step is the dimerization of this compound and vindoline.[2] This reaction serves as a key regulatory point in the overall biosynthetic pathway.[4]

  • Enzymatic Coupling: The condensation of this compound and vindoline is catalyzed by a vascular class III peroxidase enzyme, α-3′,4′-anhydrovinblastine synthase (PRX1).[4][5][6]

  • Intermediate Formation: The peroxidase initiates the reaction by oxidizing this compound. This generates a reactive intermediate which then undergoes a nucleophilic attack by vindoline.[4] The product of this initial coupling is not vinblastine itself, but a crucial precursor named α-3′,4′-anhydrovinblastine (AVLB).[2][4][5]

  • Conversion to Vinblastine: In the subsequent step, anhydrovinblastine is hydrated to form vinblastine. While this conversion is known to occur in the plant, the specific enzyme responsible for this hydration step has not yet been fully identified.[2]

  • Further Derivatization: Vinblastine can be further converted into vincristine, another vital anticancer alkaloid, which differs only by an N-formyl group on the vindoline moiety.[2][5]

The following diagram illustrates the core enzymatic coupling pathway.

Vinblastine_Biosynthesis cluster_0 This compound This compound AVLB α-3′,4′-Anhydrovinblastine (AVLB) This compound->AVLB PRX1 Peroxidase (Coupling) Vindoline Vindoline Vindoline->AVLB PRX1 Peroxidase (Coupling) Vinblastine Vinblastine AVLB->Vinblastine Hydration (Enzyme Unknown)

Core biosynthetic pathway from precursors to vinblastine.

Quantitative Data on Vinblastine Synthesis

The efficiency of converting this compound and vindoline into vinblastine varies significantly depending on the method employed. Both biocatalytic and chemical synthesis approaches have been developed, alongside efforts to produce the precursors in engineered microbial hosts.

Table 1: Yields from Chemical and Biocatalytic Coupling

Coupling Method Precursors Product Yield Reference
Fe(III)-Promoted Chemical Synthesis (One-Step) This compound + Vindoline Vinblastine 43% [3][7]
Fe(III)-Promoted Chemical Synthesis (One-Step) This compound + Vindoline Leurosidine (isomer) 23% [3]

| Laccase-Mediated Biocatalysis | this compound + Vindoline | Anhydrovinblastine | 56% |[8] |

Table 2: Precursor and Product Titers from Engineered Yeast (Saccharomyces cerevisiae)

Strain Output Compound Titer / Concentration Reference
Precursor Production This compound 527.1 µg/L [9][10]
Precursor Production Vindoline 305.1 µg/L [9][10]
Fed-Batch Fermentation This compound 91.4 µg/L [11]
Fed-Batch Fermentation Vindoline 13.2 µg/L [11]

| In Vitro Coupling of Purified Yeast Precursors | Vinblastine | 23.9 µg/L |[11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of vinblastine from its precursors.

Protocol 1: Enzymatic Coupling using Horseradish Peroxidase (HRP)

This protocol describes the in vitro synthesis of anhydrovinblastine using a commercially available peroxidase.[12]

1. Reagents and Materials:

  • This compound

  • Vindoline

  • Horseradish Peroxidase (HRP), Type VI (Sigma)

  • Hydrogen Peroxide (H₂O₂) or Flavin Mononucleotide (FMN) and MnCl₂

  • Buffer: 0.1 M Tris-HCl (pH 7.0) or 0.1 M MES (pH 6.0)

  • Methanol (HPLC grade)

2. Reaction Setup:

  • Prepare a stock solution of this compound and vindoline in methanol.

  • In a reaction vessel, combine the precursors to a final concentration of 0.15 mM each.

  • Add HRP to a final concentration of 20-40 µg/mL.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 0.15 mM. Alternatively, an H₂O₂-generating system using FMN (0.8 mM) and MnCl₂ (1 mM) under fluorescent light can be used.[12]

  • The optimal pH for the reaction has been identified as 6.0 using MES buffer.[12]

3. Incubation and Termination:

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Terminate the reaction by adding an excess of methanol to precipitate the enzyme.

  • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Collect the supernatant for analysis.

Protocol 2: Fe(III)-Promoted Chemical Coupling

This protocol details a direct, one-step chemical synthesis that mimics the presumed biosynthetic process and provides vinblastine directly.[3]

1. Reagents and Materials:

  • This compound

  • Vindoline

  • Iron(III) Chloride (FeCl₃)

  • Sodium Borohydride (NaBH₄)

  • Aqueous 0.1 N HCl

  • Trifluoroethanol (CF₃CH₂OH) as a cosolvent (optional, improves solubility)[3]

2. Coupling and Oxidation/Reduction:

  • Dissolve this compound and vindoline in an aqueous HCl solution (0.1 N), using CF₃CH₂OH if needed to ensure solubility.

  • Add 5 equivalents of FeCl₃ to the mixture at 23 °C. This initiates the coupling to form an iminium ion intermediate.[3]

  • After the coupling reaction is complete, add the resulting mixture to a solution containing Fe(III) and NaBH₄ under an air atmosphere. This step simultaneously oxidizes the C15'-C21' double bond of the anhydrovinblastine intermediate and reduces the iminium ion.

3. Product Profile:

  • This one-step protocol yields vinblastine (approx. 43%) and its naturally occurring C21' isomer, leurosidine (approx. 23%).[3] The reaction exclusively produces the natural C16' stereochemistry.[3][7]

Protocol 3: General Purification and Analysis Workflow

Following either enzymatic or chemical synthesis, the crude product must be purified and analyzed.

1. Purification:

  • Column Chromatography: The crude extract is first loaded onto a silica gel column (e.g., 60–120 mesh).[13]

  • Elution Gradient: The column is eluted with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform and progressively increase the methanol concentration (e.g., 9:1, 8:2, 7:3, etc.).[13]

  • Fraction Collection & TLC: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) on silica plates, often using a chloroform:methanol (8:2) solvent system.[13][14] Fractions with Rf values corresponding to standard vinblastine are pooled.

  • Preparative TLC: For final polishing, the pooled fractions can be concentrated and subjected to preparative TLC.[13] The bands corresponding to the product are scraped from the plate and eluted with methanol.

2. Analysis:

  • High-Performance Liquid Chromatography (HPLC): Purity and quantification are assessed using reverse-phase HPLC, typically equipped with a UV detector.[14][15]

  • Mass Spectrometry (MS): The identity of the product is confirmed using mass spectrometry, often with an electrospray ionization (ESI) source, to verify the correct molecular weight.[13][15]

The following diagram outlines a typical workflow for synthesis and purification.

Experimental_Workflow Start Mix Precursors: This compound + Vindoline Reaction Coupling Reaction (Enzymatic or Chemical) Start->Reaction Crude Crude Product Mixture Reaction->Crude Column Purification: Silica Gel Column Chromatography Crude->Column PrepTLC Fraction Pooling & Preparative TLC Column->PrepTLC Analysis Analysis: HPLC & Mass Spectrometry PrepTLC->Analysis Final Pure Vinblastine Analysis->Final

Workflow for vinblastine synthesis, purification, and analysis.

Conclusion

This compound is an indispensable precursor for the biosynthesis of vinblastine. The peroxidase-mediated coupling of this compound with vindoline to form anhydrovinblastine is the defining step in the creation of this potent dimeric anticancer agent. While the natural pathway is highly efficient, its low overall yield in the plant has driven extensive research into alternative production methods. Chemical syntheses, particularly the one-step Fe(III)-promoted coupling, offer a direct and high-yield route to vinblastine. Concurrently, advances in synthetic biology that enable the production of both this compound and vindoline in microbial hosts are paving the way for a sustainable and scalable supply chain for this critical pharmaceutical.[6][11] The protocols and data presented here provide a comprehensive foundation for researchers working to harness and optimize the synthesis of vinblastine.

References

The Diverse Pharmacological Landscape of Catharanthine: A Profile Beyond Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, is most widely recognized for its crucial role as a precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] However, a growing body of scientific evidence reveals that this compound possesses a rich and diverse pharmacological profile of its own, independent of its function in dimeric alkaloid formation. These intrinsic biological activities span a range of therapeutic areas, including oncology, cardiovascular medicine, neuropharmacology, and infectious diseases. This technical guide provides an in-depth exploration of the standalone biological activities of this compound, offering researchers and drug development professionals a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: Induction of Autophagy and Apoptosis

Beyond its role as a building block for vinblastine, this compound exhibits direct cytotoxic and pro-apoptotic effects on cancer cells.[2][3] Studies have shown that it can disrupt the cell cycle by interfering with the formation of the mitotic spindle.[2][3] A significant mechanism of its anticancer action involves the induction of autophagy, a cellular process of self-degradation, through the inhibition of the mTOR signaling pathway.[2][3]

Mechanism of Action: this compound has been shown to reduce oxidative stress and trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner.[2][3] Furthermore, it upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1.[2][3] Molecular docking and dynamics simulations suggest that this compound interacts with the FRB domain of mTOR, inhibiting its activity and thereby activating autophagy signaling pathways that can lead to autophagic necrosis in cancer cells.[2][3]

Quantitative Data: Cytotoxicity of this compound

Cell LineAssayIC50Incubation TimeReference
HepG2MTT AssayNot explicitly stated, but dose-dependent reduction in viability shown24h and 48h[2][3]
JURKAT E.6XTT Assay211 ng/mL (for an indole alkaloid-enriched extract containing this compound)Not Specified[4]
THP-1XTT Assay210 ng/mL (for an indole alkaloid-enriched extract containing this compound)Not Specified[4]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on the methodology described for evaluating the effect of this compound on HepG2 cells.[2][3]

  • Cell Culture: HepG2 liver carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and allowed to attach for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for the desired time periods (e.g., 24 and 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Signaling Pathway: this compound-Induced Autophagy

G This compound This compound mTOR mTOR (FRB domain) This compound->mTOR Inhibits ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin1 Complex ULK1->Beclin1 Activates LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Promotes Autophagosome Autophagosome Formation LC3->Autophagosome Autophagic_Necrosis Autophagic Necrosis Autophagosome->Autophagic_Necrosis

Caption: this compound induces autophagy by inhibiting the mTOR complex.

Cardiovascular Effects: Calcium Channel Blockade

This compound demonstrates significant cardiovascular activity, primarily characterized by its ability to lower blood pressure and heart rate.[5] These effects are attributed to its inhibitory action on voltage-operated L-type Ca2+ channels (VOCCs) in both vascular smooth muscle cells and cardiomyocytes.[5][6]

Mechanism of Action: By blocking VOCCs, this compound reduces the influx of calcium into vascular smooth muscle cells, leading to vasodilation, particularly in resistance vasculature like small mesenteric arteries.[5] In cardiomyocytes, this calcium channel blockade contributes to a decrease in heart rate and cardiac contractility.[5] Intravenous administration in rats leads to dose-dependent decreases in blood pressure, heart rate, and cardiac contractility.[5]

Quantitative Data: Cardiovascular Effects of this compound

ParameterTissue/Cell TypeIC50Reference
Inhibition of VOCC currentsVascular Smooth Muscle Cells (VSMCs)8 µM[5][6]
Inhibition of VOCC currentsCardiomyocytes220 µM[5][6]
Increase in inner vessel wall diameterPhenylephrine-constricted Mesenteric Arteries10 µM[5]
Reduction of intracellular free Ca2+Phenylephrine-constricted Mesenteric Arteries16 µM[5]

Experimental Protocol: In Vitro Vascular Reactivity Assay

This protocol is based on methodologies used to assess the vasorelaxant effects of compounds on isolated arteries.[5][7]

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and third-order mesenteric arteries are carefully dissected and mounted in a multi-myograph system.

  • Equilibration: The arteries are equilibrated in a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Viability Check: The viability of the arterial rings is confirmed by contracting them with a high-potassium solution (e.g., 60 mM KCl).

  • Pre-contraction: Once a stable baseline is achieved, the arteries are pre-contracted with an agonist such as phenylephrine to induce a sustained contraction.

  • Cumulative Concentration-Response: this compound is added to the tissue bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Recording: Changes in isometric tension are continuously recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC50 value.

Mechanism Diagram: this compound-Induced Vasodilation

G cluster_VSMC Vascular Smooth Muscle Cell This compound This compound VOCC L-type Ca2+ Channel (VOCC) This compound->VOCC Blocks Relaxation Vasodilation This compound->Relaxation Results in Ca_Influx Ca2+ Influx Contraction Vasoconstriction Ca_Influx->Contraction Leads to G This compound This compound Efflux_Pump Efflux_Pump This compound->Efflux_Pump Inhibits Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration This compound->Intracellular_Antibiotic Bacterial_Death Bacterial Death Intracellular_Antibiotic->Bacterial_Death

References

A Technical Guide to the Mechanism of Action of Catharanthine on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Catharanthine, a monoterpenoid indole alkaloid derived from the Catharanthus roseus plant, is a crucial precursor in the synthesis of the anticancer drugs vinblastine and vincristine. Beyond its role in chemotherapy, this compound exhibits significant pharmacological activity through its interaction with various ion channels. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on nicotinic acetylcholine receptors (nAChRs) and voltage-operated L-type calcium channels (VOCCs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as a noncompetitive antagonist at various subtypes of nicotinic acetylcholine receptors. This interaction is central to its effects on the central nervous system, particularly its ability to modulate dopamine transmission, which is implicated in its anti-addictive potential.

Overview of nAChR Antagonism

Studies have shown that this compound inhibits neuronal nAChRs, including α4β2 and α6-containing subtypes, which are located on presynaptic terminals of dopaminergic neurons.[1][2] By blocking these receptors, this compound reduces acetylcholine-evoked dopamine release in brain regions like the nucleus accumbens.[1][2] This mechanism is believed to contribute to its potential for treating substance use disorders. Specifically, this compound has been shown to suppress acetylcholine currents in oocytes expressing recombinant rat α6/α3β2β3 or α6/α3β4 nAChRs.[1][3] Furthermore, this compound and other related alkaloids have been demonstrated to inhibit muscle-type nAChRs in a noncompetitive fashion.

Quantitative Data: Inhibition of nAChRs

The inhibitory potency of this compound on nAChRs has been quantified using various experimental models. The data below summarizes the half-maximal inhibitory concentrations (IC50).

TargetCell/Tissue TypeAssayIC50 (µM)Reference
Muscle-type nAChRsTE671-hα1β1γδ cellsEpibatidine-induced Ca2+ influx17-25
α4 and α6-containing nAChRsMouse nucleus accumbens core slicesDopamine release inhibition~20[3]
Experimental Protocols

The investigation of this compound's effects on nAChRs involves several key experimental techniques.

FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules, such as dopamine, in brain slices or in vivo.[4][5][6]

Protocol for Measuring Dopamine Release in Brain Slices:

  • Slice Preparation:

    • Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) are prepared using a vibratome.[4][7]

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • FSCV Recording:

    • A carbon-fiber microelectrode is positioned in the target brain region within the slice.

    • A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) is applied to the electrode at a high scan rate (e.g., 400 V/s).[6]

    • Dopamine release is evoked by electrical stimulation via a bipolar stimulating electrode placed nearby.

    • The resulting oxidation current of dopamine is measured and converted to concentration.

  • Drug Application:

    • After establishing a stable baseline of evoked dopamine release, this compound is applied to the slice via bath perfusion.

    • Changes in the amplitude and kinetics of the dopamine signal are recorded to determine the inhibitory effect of this compound.[2]

This technique is used to study the function of ion channels expressed in a heterologous system.

Protocol for Oocyte Expression and Recording:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits of interest (e.g., rat α6/α3β2β3 or α6/α3β4).[1][3]

  • Electrophysiological Recording:

    • After 2-7 days of incubation to allow for receptor expression, an oocyte is placed in a recording chamber.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The membrane potential is held at a specific voltage (e.g., -70 mV).

  • Drug Application:

    • Acetylcholine (the native agonist) is applied to elicit an inward current through the nAChRs.

    • This compound is then co-applied with acetylcholine to measure its inhibitory effect on the current amplitude.

Visualization of Signaling Pathway and Experimental Workflow

nAChR_inhibition_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR α4/α6 nAChR Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarizes & Opens DA_vesicle Dopamine Vesicle Ca_channel->DA_vesicle Triggers Fusion DA_release Dopamine DA_vesicle->DA_release Release DA_receptor Dopamine Receptor DA_release->DA_receptor Binds This compound This compound This compound->nAChR Inhibits ACh Acetylcholine ACh->nAChR Activates fscv_workflow start Start prep Prepare Brain Slices (e.g., Nucleus Accumbens) start->prep recover Slice Recovery in oxygenated aCSF prep->recover position Position Carbon-Fiber Microelectrode and Stimulating Electrode in Slice recover->position baseline Establish Stable Baseline: Record Electrically-Evoked Dopamine Release position->baseline apply_drug Bath Apply this compound baseline->apply_drug record_effect Record Changes in Dopamine Release and Uptake apply_drug->record_effect analyze Analyze Data: Determine IC50 and Kinetic Changes record_effect->analyze end_node End analyze->end_node vocc_inhibition_effects cluster_vsmc Vascular Smooth Muscle Cells cluster_cardio Cardiomyocytes This compound This compound VOCC_VSMC L-type Ca2+ Channels (VOCCs) This compound->VOCC_VSMC Inhibits VOCC_Cardio L-type Ca2+ Channels (VOCCs) This compound->VOCC_Cardio Inhibits Ca_Influx_VSMC Decreased Ca2+ Influx VOCC_VSMC->Ca_Influx_VSMC Vasodilation Vasodilation Ca_Influx_VSMC->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Ca_Influx_Cardio Decreased Ca2+ Influx VOCC_Cardio->Ca_Influx_Cardio Effects_Cardio Decreased Heart Rate & Contractility Ca_Influx_Cardio->Effects_Cardio Effects_Cardio->BP_Reduction patch_clamp_workflow start Start prep Isolate Single Cells (e.g., Cardiomyocytes, VSMCs) start->prep pipette Fabricate Patch Pipette and Fill with Intracellular Solution prep->pipette seal Approach Cell and Form Giga-ohm Seal (>1 GΩ) pipette->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline VOCC Currents using Voltage-Clamp Protocol whole_cell->baseline apply_drug Perfuse with this compound baseline->apply_drug record_effect Record Inhibition of VOCC Current apply_drug->record_effect analyze Analyze Data to Determine Concentration-Response Curve (IC50) record_effect->analyze end_node End analyze->end_node

References

Methodological & Application

Application Notes and Protocols for Catharanthine Extraction from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid found in Catharanthus roseus (Madagascar periwinkle), is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] The efficient extraction of this compound from the leaves of C. roseus is a critical first step in the production of these life-saving chemotherapeutic agents. This document provides detailed protocols for various established extraction methods, a comparative analysis of their efficiencies, and visual workflows to guide researchers in selecting and implementing the most suitable procedure for their specific needs. The extraction techniques covered range from conventional solvent-based methods to more advanced and sustainable approaches.[3]

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of quantitative data from various studies, highlighting the efficiencies of different techniques.

Extraction MethodSolvent/Key ReagentsTemperatureExtraction TimeThis compound Yield/RecoveryReference
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 6.6 vol% methanol80°C40 min100% recovery[4]
Negative-Pressure Cavitation Extraction (NPCE) 80% EthanolNot specified30 min (3 cycles)0.2843 mg/g DW[5]
Ultrasound-Assisted Extraction (UAE) with Ionic Liquid [Amim]Br solutionNot specified0.5 - 4 hoursHigh efficiency (qualitative)[6][7]
Homogenate Extraction 0.15% Sulfuric acid and 50% MethanolNot specified7.5 min (3 cycles)Higher than UAE, warm immersion, and hot reflux[8]
Microwave-Assisted Extraction (MAE) Ethanol with a few drops of conc. HClNot specified30 - 60 secondsHigh efficiency (qualitative)[9]
Aqueous Acidic Extraction 0.1 M Hydrochloric acidNot specified2 x 30 minSufficient for semi-synthesis of vinblastine[1][10]
Soxhlet Extraction DichloromethaneReflux temperature16 hoursLower than SFE for this compound[4]

Experimental Protocols

This section provides detailed step-by-step protocols for the most effective and commonly cited methods of this compound extraction.

Protocol 1: Supercritical Fluid Extraction (SFE)

This method offers high recovery and selectivity for this compound.[4]

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves (200-300 mesh)[11]

  • Supercritical fluid extractor

  • Carbon dioxide (supercritical grade)

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Dry the C. roseus leaves at 60°C for 24 hours and grind them into a fine powder (200-300 mesh size) to increase the surface area for extraction.[11]

  • SFE System Setup:

    • Pack the extraction vessel with the powdered leaf material.

    • Set the SFE parameters as follows:

      • Pressure: 250 bar[4]

      • Temperature: 80°C[4]

      • Modifier: 6.6 vol% methanol in CO₂[4]

      • CO₂ flow rate: 400 mL/min[11]

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure.

    • Introduce the methanol modifier into the CO₂ stream.

    • Perform the dynamic extraction for 40 minutes.[4]

  • Collection:

    • Depressurize the system and collect the extract from the collection vessel.

    • The extract will contain a mixture of alkaloids, rich in this compound.

  • Analysis:

    • Dissolve the dried extract in methanol.

    • Analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Aqueous Acidic Extraction followed by Precipitation

This is a conventional and economically feasible method for isolating a mixture of alkaloids, including this compound and vindoline.[1][2][10]

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • 10% Embonic acid solution (in NaOH, pH 10.5)

  • Centrifuge

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Acidic Extraction:

    • Weigh 1.0 g of dried C. roseus leaf powder and place it in a beaker.

    • Add 100 mL of 0.1 M HCl solution.

    • Sonciate the mixture in an ultrasonic bath for 30 minutes.[1][10]

    • Centrifuge the mixture at 2000 rpm for 10 minutes.[1][10]

    • Collect the supernatant.

    • Re-extract the sediment with an additional 100 mL of 0.1 M HCl for another 30 minutes and centrifuge again.[1][10]

    • Combine the supernatants from both extractions.

  • Purification from Lipophilic Compounds:

    • Filter the combined supernatant.

    • Extract the filtrate with 200 mL of petroleum ether to remove chlorophyll and other lipophilic compounds.[1][10]

    • Separate and collect the acidic aqueous fraction.

  • Precipitation of Alkaloids:

    • Slowly add the alkaline solution (pH 10.5) of 10% embonic acid to the acidic fraction while stirring.

    • Continue adding the embonic acid solution until the pH of the mixture reaches 5.0, at which point the alkaloids will precipitate as their embonate complexes.[1][10]

  • Collection of Alkaloid Precipitate:

    • Allow the precipitate to settle.

    • Separate the precipitate by decantation or filtration.

    • This precipitate, rich in this compound and vindoline embonates, can be used for further purification or semi-synthesis of vinblastine.[1][10]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and efficient method that utilizes ultrasonic waves to enhance the extraction process.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • Extraction solvent (e.g., 80% ethanol, or an ionic liquid solution such as [Amim]Br)[5][6]

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample and Solvent Preparation:

    • Weigh a specific amount of powdered C. roseus leaves (e.g., 25 g).

    • Prepare the desired extraction solvent. For example, an 80% aqueous ethanol solution.[5]

  • Ultrasonic Extraction:

    • Mix the powdered leaves with the solvent at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[5]

    • Place the mixture in an ultrasonic bath.

    • Optimize extraction parameters such as sonication time (e.g., 30 minutes), temperature, and ultrasound power.[5][6]

  • Extraction Cycles:

    • For optimal yield, perform multiple extraction cycles (e.g., three cycles).[5]

    • After each cycle, separate the extract from the plant material by filtration.

  • Solvent Evaporation:

    • Combine the extracts from all cycles.

    • Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[5]

  • Further Processing:

    • The resulting crude extract can be subjected to further purification steps, such as column chromatography, to isolate pure this compound.

Visual Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

SFE_Workflow start Start: Dried C. roseus Leaves prep Sample Preparation: Dry at 60°C, Grind to 200-300 mesh start->prep 1 sfe Supercritical Fluid Extraction (250 bar, 80°C, 40 min) Modifier: 6.6% Methanol in CO2 prep->sfe 2 collect Extract Collection (Depressurization) sfe->collect 3 analyze Analysis by HPLC collect->analyze 4 end End: Quantified this compound analyze->end 5

Caption: Supercritical Fluid Extraction (SFE) workflow for this compound.

Acidic_Extraction_Workflow start Start: Dried C. roseus Leaves extraction Aqueous Acidic Extraction (0.1 M HCl, Sonication) start->extraction 1 centrifuge Centrifugation & Supernatant Collection extraction->centrifuge 2 purify Purification with Petroleum Ether centrifuge->purify 3 precipitate Alkaloid Precipitation (Embonic Acid, adjust pH to 5.0) purify->precipitate 4 collect Collect Precipitate (this compound & Vindoline Embonates) precipitate->collect 5 end End: Alkaloid-rich Precipitate collect->end 6

Caption: Aqueous acidic extraction and precipitation workflow.

UAE_Workflow start Start: Dried C. roseus Leaves mix Mix with Solvent (e.g., 80% Ethanol, 1:20 ratio) start->mix 1 uae Ultrasound-Assisted Extraction (e.g., 30 min, 3 cycles) mix->uae 2 filter Filtration uae->filter 3 concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate 4 end End: Crude this compound Extract concentrate->end 5

Caption: Ultrasound-Assisted Extraction (UAE) workflow.

Conclusion

The extraction of this compound from Catharanthus roseus leaves can be achieved through various methods, each with its own advantages in terms of efficiency, speed, and scalability. Supercritical Fluid Extraction offers the highest recovery, making it ideal for high-purity applications, albeit with higher equipment costs. Aqueous acidic extraction is a robust and cost-effective method suitable for large-scale initial extraction. Modern techniques like Ultrasound-Assisted and Microwave-Assisted Extraction provide rapid and efficient alternatives. The choice of protocol will depend on the specific research or production goals, available equipment, and desired scale of operation. The protocols and workflows provided herein serve as a comprehensive guide for researchers to successfully extract this valuable alkaloid.

References

Application Note: Quantification of Catharanthine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a crucial terpenoid indole alkaloid precursor to the potent anti-cancer drugs vinblastine and vincristine, which are derived from the plant Catharanthus roseus. The quantitative analysis of this compound is essential for crop improvement, metabolic engineering, and pharmaceutical production. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be robust, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Triethylamine

  • Purified water (18.2 MΩ·cm)

  • Catharanthus roseus plant material (e.g., leaves)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

  • Centrifuge

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound.[1]

  • Drying and Grinding: Dry the Catharanthus roseus leaves in an oven at 40°C for four days.[2] Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered leaf sample and transfer it to a suitable container.

    • Add 25 mL of a methanol and 1% triethylamine mixture.[3]

    • Sonicate the mixture for 15 minutes to ensure efficient extraction.[3]

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.[3] These will be used to construct a calibration curve.

Chromatographic Conditions

The following isocratic HPLC method has been demonstrated to be effective for the simultaneous determination of several Catharanthus alkaloids, including this compound.

ParameterCondition
Column Zorbax Eclipse plus C18 (250 mm × 4.6 mm; 5 μm)[3]
Mobile Phase Methanol:Acetonitrile:Ammonium Acetate Buffer (25 mM with 0.1% Triethylamine) (15:45:40 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 297 nm[3]
Injection Volume 10 µL[3]

Data Presentation

Method Validation Parameters

The performance of the HPLC method should be validated to ensure reliable results. Key validation parameters are summarized below.

ParameterResult
Linearity Range 0.5 - 200 µg/mL[3]
Correlation Coefficient (R²) > 0.999[3]
Limit of Detection (LOD) ≤ 0.20 µg/mL[3]
Limit of Quantification (LOQ) 1.8 µg/mL[3]
Precision (Repeatability) Determined by multiple injections of the same sample on the same day.[3]
Accuracy (Recovery) Can be assessed by spiking known concentrations of this compound into plant extracts.
Typical Retention Time

Under the specified chromatographic conditions, the mean retention time for this compound is approximately 13.96 ± 0.01 minutes.[3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: C. roseus Leaves dry_grind Drying (40°C) & Grinding start->dry_grind extraction Extraction with Methanol & Triethylamine dry_grind->extraction sonication Sonication (15 min) extraction->sonication filtration Filtration (0.45 µm) sonication->filtration hplc_injection Inject Sample (10 µL) filtration->hplc_injection separation Isocratic Separation on C18 Column hplc_injection->separation detection UV Detection (297 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve from Standards calibration_curve->quantification end End: Report Results quantification->end Final Concentration

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Components

G instrument HPLC Instrument Pumps Autosampler C18 Column UV Detector instrument:pumps->instrument:column instrument:injector->instrument:column instrument:column->instrument:detector data_system Data System Peak Integration Calibration Quantification instrument:detector->data_system mobile_phase {Mobile Phase |  Methanol |  Acetonitrile |  Ammonium Acetate Buffer} mobile_phase->instrument:pumps sample {Prepared Sample |  Filtered Plant Extract} sample->instrument:injector

Caption: HPLC Method Components.

References

Sensitive Detection of Catharanthine by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent monoterpenoid indole alkaloid found in Catharanthus roseus, is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and sensitive quantification of this compound in various biological matrices is essential for pharmaceutical research, metabolic engineering of the plant, and pharmacokinetic studies. This application note details a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The provided protocol outlines the necessary steps from sample preparation to data acquisition and analysis, enabling researchers to achieve reliable and reproducible results.

Introduction

The therapeutic significance of this compound as a key starting material for chemotherapeutic agents necessitates precise analytical methodologies for its quantification. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to other analytical techniques.[1][2][3] This method allows for the accurate measurement of this compound in complex samples such as plant extracts, cell cultures, and plasma.[4][5] This document provides a comprehensive guide to a validated LC-MS/MS method for this compound analysis.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method for this compound analysis, compiled from various studies.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.10 - 0.16 ng/mLCell Culture Medium[4]
0.46 - 0.70 ng/mLCell Samples[4]
1 ng/mLGeneral[6]
0.039 - 0.583 ng/mLPlant Extracts[7][8]
Limit of Quantification (LOQ) 3 ng/mLGeneral[6]
0.118 - 1.767 ng/mLPlant Extracts[7][8]
Linearity Range 1.00 - 6250.0 ng/mLCell/Medium Samples[4]
0.5 - 1000 ng/mLPlant Extracts[7][8]
Recovery 88.5 - 96.5%Rat Plasma[5]
92.8 - 104.1%General[6]
Intra-day Precision (RSD) <15%Rat Plasma[5]
0.23 - 2.71%Plant Extracts[7]
Inter-day Precision (RSD) <15%Rat Plasma[5]
0.40 - 2.90%Plant Extracts[7]

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation

The extraction procedure for this compound varies depending on the sample matrix.

For Plant Material (e.g., C. roseus leaves):

  • Freeze-dry and grind the plant material into a fine powder.[9]

  • Accurately weigh 100 mg of the powdered sample.

  • Extract with 1 mL of methanol by vortexing and sonication.[9]

  • Centrifuge the mixture at 10,000 rpm for 15 minutes.[9]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.[10]

For Cell Cultures:

  • Harvest cells and lyse them using an appropriate method.

  • Extract the alkaloids with 1% acetic acid, followed by basification to pH 10 with ammonia.[4]

  • Perform a liquid-liquid extraction with ethyl acetate.[4]

  • Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a methanol-water solution (1:1, v/v) containing 1% acetic acid.[4]

For Plasma Samples:

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Liquid Chromatography (LC)
  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute this compound.

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30 °C.[9]

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4][5]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][3]

  • Precursor Ion ([M+H]⁺): m/z 337.4.[1][2][3]

  • Product Ions: The most abundant and stable product ion is typically m/z 144.2.[1][3][8] Other potential product ions can be monitored for confirmation.

  • Collision Energy: This parameter needs to be optimized for the specific instrument being used.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection (Plant Tissue, Cells, Plasma) sp2 Homogenization / Lysis sp1->sp2 sp3 Extraction (LLE or SPE) sp2->sp3 sp4 Filtration / Reconstitution sp3->sp4 lc Liquid Chromatography (C18 Separation) sp4->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms Elution da Data Acquisition ms->da dp Peak Integration & Quantification da->dp dr Result Reporting dp->dr

References

Application Note: High-Purity Catharanthine Purification Using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and scalable method for the purification of catharanthine, a key terpenoid indole alkaloid precursor for the synthesis of anticancer drugs vinblastine and vincristine, from a crude extract of Catharanthus roseus. The protocol utilizes centrifugal partition chromatography (CPC), a liquid-liquid chromatographic technique, in the pH-zone refining mode. This method obviates the need for solid stationary phases, leading to high recovery rates and purity, and is readily scalable for industrial applications. This document provides comprehensive experimental protocols, from the preparation of the crude alkaloid extract to the final purification step, and presents the expected quantitative outcomes in a clear, tabular format.

Introduction

This compound is a crucial monomeric alkaloid found in the leaves of the Madagascar periwinkle, Catharanthus roseus. Its primary pharmaceutical significance lies in its role as a precursor in the semi-synthesis of the potent dimeric anticancer agents, vinblastine and vincristine. Traditional purification methods often involve multiple chromatographic steps using solid supports like silica gel, which can lead to sample loss and are challenging to scale up.

Centrifugal Partition Chromatography (CPC) offers a highly efficient alternative for the purification of natural products.[1][2] As a liquid-liquid chromatography technique, CPC utilizes a biphasic solvent system where one phase is held stationary by a centrifugal field while the other, mobile phase, flows through it.[1] This support-free system minimizes irreversible adsorption and denaturation of fragile molecules, resulting in high product recovery and purity.[1][2] The pH-zone refining mode of CPC is particularly well-suited for the separation of ionizable compounds like alkaloids, offering enhanced selectivity and loading capacity.[3][4] This application note provides a detailed protocol for the purification of this compound using pH-zone refining CPC.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound from a crude Catharanthus roseus extract using the described CPC protocol.

ParameterValueReference
Crude Extract
Initial this compound Purity~5-10%Estimated
CPC Purification
Final this compound Purity>95%[5] (Comparable)
This compound Recovery Rate>90%[1][2]
Instrument Parameters
CPC Column Volume305 mL and 1950 mL[6]
Flow Rate10 - 50 mL/min[3][6] (Optimizable)
Rotational Speed1000 - 2000 rpm[3][6] (Optimizable)
Sample LoadingUp to 150g of crude extract[1]

Experimental Protocols

This section provides a step-by-step methodology for the purification of this compound.

Preparation of Crude Alkaloid Extract from Catharanthus roseus

This protocol is adapted from established methods for extracting total alkaloids from dried C. roseus leaves.[7]

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Methanol (80% and 95%)

  • 1N Sulfuric Acid

  • Ethyl Acetate

  • 25% Ammonium Hydroxide solution

  • Methylene Chloride

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Filtration apparatus

Procedure:

  • Percolate 1 kg of dried, powdered C. roseus leaves with 3 x 3L of 95% methanol.

  • Combine the methanolic extracts and concentrate under vacuum at 50°C to a volume of approximately 500 mL.

  • Dilute the concentrated extract with 200 mL of water and acidify to pH 2 with 1N sulfuric acid.

  • Extract the acidified aqueous solution with 3 x 500 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the ethyl acetate fractions.

  • Adjust the pH of the aqueous solution to 6.4 with 25% ammonium hydroxide solution.

  • Extract the alkaloids into 3 x 500 mL of methylene chloride.

  • Combine the methylene chloride extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness under vacuum to yield the crude alkaloid extract.

Purification of this compound using pH-Zone Refining CPC

This protocol utilizes a specific biphasic solvent system and pH gradient to achieve high-purity separation.[1][3][6]

Materials and Equipment:

  • Centrifugal Partition Chromatograph (e.g., Kromaton FCPC)

  • Crude alkaloid extract of C. roseus

  • Toluene

  • Acetonitrile (CH3CN)

  • Deionized Water

  • Triethylamine (TEA) - Retainer

  • Sulfuric Acid (H2SO4) - Displacer

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system by mixing Toluene, Acetonitrile, and Water in a 4:1:5 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the two phases (organic upper phase and aqueous lower phase).

  • Stationary Phase Preparation: To the organic (upper) phase, add triethylamine (TEA) as the retainer base to a final concentration of 10-20 mM. This will serve as the stationary phase.

  • Mobile Phase Preparation: To the aqueous (lower) phase, add sulfuric acid as the displacer to a final concentration of 10-20 mM. This will be the mobile phase.

  • Sample Preparation: Dissolve the crude alkaloid extract in the stationary phase (organic phase with TEA) to a concentration of 10-50 g/L.

  • CPC Instrument Setup and Operation: a. Fill the CPC column with the stationary phase (organic phase). b. Set the rotation speed to the desired value (e.g., 1500 rpm). c. Pump the mobile phase (aqueous phase) through the column at a specific flow rate (e.g., 20 mL/min) until the stationary phase is retained and hydrodynamic equilibrium is reached. d. Inject the prepared sample solution into the column. e. Continue pumping the mobile phase. The alkaloids will partition between the two phases and separate based on their pKa values. f. Monitor the effluent using a UV detector (254 nm and 280 nm). g. Collect fractions as the different alkaloid zones elute from the column. This compound will elute as a distinct pH zone.

  • Fraction Analysis and Post-Processing: a. Analyze the collected fractions using HPLC to identify those containing pure this compound. b. Pool the pure this compound fractions. c. Neutralize the pooled fractions and extract the this compound into an organic solvent (e.g., methylene chloride). d. Evaporate the solvent to obtain purified this compound.

Visualizations

The following diagrams illustrate the key processes in this application note.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_cpc CPC Purification plant C. roseus Leaves extraction Methanolic Extraction plant->extraction acidification Acid-Base Partitioning extraction->acidification crude_extract Crude Alkaloid Extract acidification->crude_extract sample_prep Sample Dissolution (in Stationary Phase) crude_extract->sample_prep cpc pH-Zone Refining CPC sample_prep->cpc fractionation Fraction Collection cpc->fractionation analysis HPLC Analysis fractionation->analysis pure_this compound Purified this compound analysis->pure_this compound

Caption: Workflow for this compound Purification.

cpc_principle cluster_system CPC System mobile_phase Aqueous Mobile Phase (with Displacer - H2SO4) separation Separation in CPC Rotor (Liquid-Liquid Partitioning) mobile_phase->separation Pushed through stationary_phase Organic Stationary Phase (with Retainer - TEA) stationary_phase->separation Held by Centrifugal Force sample Crude Alkaloid Mix (dissolved in Stationary Phase) injection Sample Injection sample->injection injection->separation elution Elution of Purified Alkaloid Zones separation->elution

References

Application Notes and Protocols for the Semi-synthesis of Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of the potent anti-cancer agent vinblastine from its monomeric precursors, catharanthine and vindoline. The information presented is collated from established scientific literature and is intended to serve as a practical guide for laboratory-scale synthesis.

Application Notes

The semi-synthesis of vinblastine, a complex bisindole alkaloid, is a critical process for ensuring a stable supply of this essential chemotherapeutic drug, which is found in very low concentrations in its natural source, the Madagascar periwinkle (Catharanthus roseus)[1][2]. The coupling of this compound and vindoline represents the key step in forming the dimeric structure of vinblastine[3][4].

Several methods have been developed to achieve this transformation, with the most prominent being the iron(III)-promoted coupling reaction. This biomimetic approach mimics the presumed enzymatic process in the plant and offers a direct route to vinblastine[5][6][7]. The reaction proceeds through the formation of anhydrovinblastine, a key intermediate, which is subsequently oxidized and reduced to yield vinblastine and its isomer, leurosidine[2][5][7][8].

Alternative methods, such as photochemical coupling, have also been explored. These methods often involve the in-situ generation of reactive oxygen species to facilitate the coupling reaction[9]. The choice of method can influence the yield and diastereoselectivity of the reaction.

This document provides detailed protocols for the widely utilized Fe(III)-promoted coupling method, offering a robust starting point for researchers. Additionally, purification strategies are outlined to isolate vinblastine from the reaction mixture.

Quantitative Data Summary

The following tables summarize the quantitative data from various semi-synthesis protocols for vinblastine, providing a comparative overview of their efficiencies.

Table 1: Yields of Vinblastine and Related Products from Fe(III)-Promoted Coupling

MethodCoupling AgentReducing AgentSolvent SystemVinblastine Yield (%)Leurosidine Yield (%)Anhydrovinblastine Yield (%)Total Coupled Product Yield (%)Reference
Direct CouplingFeCl₃NaBH₄0.1 N HCl / CF₃CH₂OH4323->80[5][8][10]
StepwiseFeCl₃NaBH₄0.1 N HCl / CF₃CH₂OH--90-[2][8]
Modified OxidationFe₂(ox)₃NaBH₄ / airAqueous412110>75[7]

Table 2: Influence of pH on Vinblastine Yield in a Photochemical Synthesis [9]

pHVinblastine Yield (%) (based on initial this compound)
4.5~5
6.0~10
7.3~15
8.320
9.5~18

Experimental Protocols

Protocol 1: Fe(III)-Promoted Direct Coupling of this compound and Vindoline to Vinblastine[5][7][8]

This protocol details a one-pot method for the direct synthesis of vinblastine from this compound and vindoline.

Materials:

  • This compound

  • Vindoline

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH)[2][8]. A typical concentration is around 0.022 M for each precursor[2].

  • Coupling Reaction: To the stirred solution at room temperature (23 °C), add 5 equivalents of iron(III) chloride (FeCl₃)[2][8]. The solution will typically change color, indicating the initiation of the reaction. Stir for a specified time, which can range from minutes to hours, to form the intermediate iminium ion[8].

  • Oxidation and Reduction: In a separate flask, prepare a solution of an iron(III) salt (e.g., Fe₂(ox)₃) in an appropriate solvent, cool to 0 °C in an ice bath, and saturate with air by bubbling air through the solution[7].

  • Addition and Quenching: Add the reaction mixture from step 2 to the cooled Fe(III)/air solution. Subsequently, slowly add sodium borohydride (NaBH₄) to the mixture. This step initiates both the reduction of the iminium ion and the oxidation of the C15'-C20' double bond[5][8].

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid and decompose any remaining NaBH₄.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product containing vinblastine, leurosidine, and other byproducts.

Protocol 2: Purification of Vinblastine by Column Chromatography[5]

This protocol outlines a general procedure for the purification of vinblastine from the crude reaction mixture.

Materials:

  • Crude vinblastine product

  • Silica gel for column chromatography

  • Solvents for elution (e.g., dichloromethane, methanol, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Collection tubes

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane). The mass of silica gel should be approximately 20-60 times the mass of the crude product[5].

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents. A common gradient is dichloromethane with increasing amounts of methanol or ethyl acetate[5]. For example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. A suitable TLC developing system is chloroform:methanol (8:2), and the spots can be visualized using a ceric ammonium sulfate spray reagent.

  • Identification and Pooling: Identify the fractions containing vinblastine by comparing their TLC retention factor (Rf) to that of a vinblastine standard. Pool the pure fractions.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified vinblastine.

  • Recrystallization (Optional): For higher purity, the vinblastine can be recrystallized from a suitable solvent such as a lower alkyl alcohol[5].

Visualizations

Vinblastine_Semi_Synthesis cluster_reactants Reactants cluster_reaction1 Fe(III)-promoted Coupling cluster_reaction2 Oxidation & Reduction This compound This compound Anhydrovinblastine Anhydrovinblastine (Iminium Ion Intermediate) This compound->Anhydrovinblastine + Vindoline + FeCl₃ Vindoline Vindoline Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine + NaBH₄ + O₂ (air) Leurosidine Leurosidine Anhydrovinblastine->Leurosidine + NaBH₄ + O₂ (air)

Caption: Chemical pathway of vinblastine semi-synthesis.

Experimental_Workflow Start Start: Dissolve this compound & Vindoline Coupling Add FeCl₃ (Coupling Reaction) Start->Coupling Addition_Quench Combine Reaction Mixtures & Add NaBH₄ Coupling->Addition_Quench Oxidation_Reduction_Prep Prepare Fe(III)/Air Solution Oxidation_Reduction_Prep->Addition_Quench Workup Quench with NaHCO₃ & Extract with CH₂Cl₂ Addition_Quench->Workup Concentration Concentrate Crude Product Workup->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Vinblastine Purification->Final_Product

Caption: Experimental workflow for vinblastine synthesis.

References

Techniques for the Derivatization of the Catharanthine Molecule: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from Catharanthus roseus, serves as a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. Its unique chemical scaffold presents multiple sites for derivatization, offering a rich platform for the development of novel therapeutic agents with potentially improved efficacy, reduced toxicity, and altered pharmacological profiles. This document provides detailed application notes and experimental protocols for several key techniques used in the derivatization of the this compound molecule.

Coupling with Vindoline to Synthesize Vinblastine Analogues

The most significant derivatization of this compound involves its coupling with another monomeric indole alkaloid, vindoline, to form the dimeric structure of vinblastine and its analogues. Several methods have been developed to achieve this crucial transformation.

Ferric (III) Chloride-Promoted Coupling

This biomimetic approach utilizes ferric chloride (FeCl3) to facilitate the oxidative coupling of this compound and vindoline, leading to the formation of anhydrovinblastine, a key intermediate that can be further converted to vinblastine.

Quantitative Data:

ProductYieldReference
Anhydrovinblastine90%[1][2]
Vinblastine (one-pot)40-43%[2]
Leurosidine (one-pot)20-23%[2]

Experimental Protocol: Synthesis of Anhydrovinblastine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and vindoline (1.0 equiv) in a 1:1 mixture of 0.1 N aqueous HCl and 2,2,2-trifluoroethanol (TFE) to a final concentration of 0.022 M for each alkaloid.

  • Initiation: To the stirred solution at 23 °C, add solid ferric chloride (FeCl3, 5.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: After the consumption of the starting materials, reduce the resulting iminium ion intermediate by adding sodium borohydride (NaBH4) in excess.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford anhydrovinblastine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow:

FeCl3_Coupling cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Cath This compound Mix Dissolve Reactants Cath->Mix Vind Vindoline Vind->Mix Solvent 0.1 N HCl / TFE Solvent->Mix Stir Stir at 23 °C Mix->Stir Add to solution FeCl3 FeCl3 (5 equiv) FeCl3->Stir Reduction Reduction Stir->Reduction Reaction mixture NaBH4 NaBH4 NaBH4->Reduction Quench Quench (NaHCO3) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Column Chromatography Extract->Purify Product Anhydrovinblastine Purify->Product

Caption: FeCl3-promoted coupling of this compound and Vindoline.

Triarylaminium Radical Cation-Promoted Coupling

This method employs a triarylaminium salt, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as a radical cation oxidant to promote a highly efficient and diastereoselective coupling.

Quantitative Data:

ProductYieldReference
Anhydrovinblastine85%[3][4]

Experimental Protocol: Synthesis of Anhydrovinblastine using BAHA

  • Reaction Setup: In a suitable flask, prepare a solution of this compound (1.0 equiv) and vindoline (1.0 equiv) in a 2:1 to 10:1 mixture of aqueous 0.05 N HCl and 2,2,2-trifluoroethanol (TFE).

  • Initiation: At room temperature (25 °C), add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA, 1.1 equiv) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield anhydrovinblastine.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its identity and purity.[4]

Reaction Pathway:

BAHA_Coupling Reactants This compound + Vindoline (in aq. HCl/TFE) Intermediate Radical Cation Intermediate Reactants->Intermediate Oxidation BAHA BAHA (1.1 equiv) 25 °C BAHA->Intermediate Coupling Diastereoselective Coupling Intermediate->Coupling Product Anhydrovinblastine Coupling->Product

Caption: Triarylaminium radical cation-promoted coupling pathway.

Polonovski-Potier Reaction

This classical method involves the activation of this compound N-oxide with trifluoroacetic anhydride (TFAA) to generate an electrophilic iminium species that is then trapped by vindoline.

Quantitative Data:

ProductDiastereoselectivity (C16')Reference
Anhydrovinblastine≥ 5:1 at -78 °C[1]

Experimental Protocol: Polonovski-Potier Coupling

  • N-Oxide Formation: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with m-chloroperoxybenzoic acid (m-CPBA) at 0 °C to form this compound N-oxide. Purify the N-oxide by chromatography.

  • Coupling Reaction: In a dry, inert atmosphere, dissolve this compound N-oxide (1.0 equiv) in dry dichloromethane and cool to -78 °C.

  • Activation: Add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise to the solution.

  • Nucleophilic Addition: After a short activation period, add a solution of vindoline (1.2 equiv) in dry dichloromethane, also cooled to -78 °C.

  • Reaction Progression: Allow the reaction to stir at low temperature, monitoring by TLC.

  • Reduction and Work-up: Quench the reaction with an aqueous solution of sodium borohydride (NaBH4) to reduce the intermediate iminium salt. Allow the mixture to warm to room temperature, then perform an aqueous work-up and extract with dichloromethane.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by silica gel chromatography to obtain anhydrovinblastine.

  • Characterization: Confirm the product structure and stereochemistry using spectroscopic methods (NMR, MS).

Halogenation of this compound

The introduction of halogen atoms, particularly fluorine, can significantly modulate the biological activity of alkaloids.

Synthesis of 20,20-Difluorothis compound

This protocol describes a multi-step synthesis starting from this compound to introduce a gem-difluoro group at the C20 position.

Experimental Protocol: Synthesis of 20,20-Difluorothis compound

Note: This is a multi-step synthesis; a simplified overview is provided.

  • Protection and Oxidation: Protect the indole nitrogen of this compound, followed by selective oxidation of the C20 position to introduce a carbonyl group, yielding an enone intermediate.

  • Fluorination: Treat the enone intermediate with a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to install the gem-difluoro group at the C20 position.

  • Deprotection and Rearrangement: Subsequent deprotection and potential rearrangement steps are required to yield the final 20,20-difluorothis compound analogue.

  • Purification and Characterization: Each step requires careful purification by column chromatography, and the final product must be thoroughly characterized by ¹⁹F NMR, ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.

Logical Relationship Diagram:

Fluorination_Pathway Cath This compound Protect N-Protection Cath->Protect Oxidize C20 Oxidation Protect->Oxidize Enone Enone Intermediate Oxidize->Enone Fluorinate Fluorination (DAST) Enone->Fluorinate Difluoro_Protected Protected 20,20-Difluoro This compound Fluorinate->Difluoro_Protected Deprotect Deprotection Difluoro_Protected->Deprotect Final_Product 20,20-Difluorothis compound Deprotect->Final_Product

Caption: Synthetic pathway to 20,20-Difluorothis compound.

Cyclopropanation of the C14-C15 Double Bond

The introduction of a cyclopropane ring can introduce conformational rigidity and alter the binding properties of the molecule.

Synthesis of 14,15-Cyclopropanovinblastine

This derivatization involves the cyclopropanation of the vindoline moiety, which is then coupled with this compound. A five-step procedure starting from vindoline has been reported.[5]

Experimental Protocol: Overview of 14,15-Cyclopropanovinblastine Synthesis

  • Vindoline Cyclopropanation: Treat vindoline with a Simmons-Smith reagent (e.g., diethylzinc and diiodomethane) to form 14,15-cyclopropanovindoline.

  • Coupling: Couple the resulting 14,15-cyclopropanovindoline with this compound using an appropriate coupling method (e.g., FeCl3-promoted). This yields 14,15-cyclopropanoanhydrovinblastine.

  • Hydration: Hydrate the 15',20' double bond of the anhydro intermediate to install the C20' hydroxyl group, affording 14,15-cyclopropanovinblastine.

  • Purification and Characterization: Each intermediate and the final product require purification by chromatographic techniques and full spectroscopic characterization.

Modification of the C16 Substituent

The C16-methoxycarbonyl group of this compound plays a role in its reactivity and the biological activity of its dimeric derivatives. Modification at this position can provide valuable structure-activity relationship (SAR) data.

Quantitative Data for Coupling of C16-Modified this compound with Vindoline:

C16-SubstituentYield of Coupled ProductReference
-CO2Et58-76%[3]
-CN58-76%[3]
-CHO58-76%[3]
-H8%[3]

Experimental Protocol: General Approach for C16 Modification

  • Hydrolysis: Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: Activate the resulting carboxylic acid (e.g., with HATU or EDC/HOBt) and react it with a desired amine to form an amide.

  • Reduction: Reduce the carboxylic acid or ester to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH4).

  • Other Transformations: The carboxylic acid can serve as a handle for various other transformations to introduce a range of functional groups.

  • Purification and Characterization: All new derivatives must be purified and fully characterized to confirm their structures before being used in subsequent coupling reactions.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a properly equipped laboratory, following all necessary safety precautions. The specific reaction conditions may require optimization.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid found in Catharanthus roseus, is a precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine.[1][2] Beyond its role as a biosynthetic intermediate, this compound itself exhibits significant biological activities, including anticancer properties.[2][3] In vitro studies are crucial for elucidating the mechanisms of action and determining the therapeutic potential of this compound. This document provides detailed application notes and protocols for conducting in vitro cell culture assays to evaluate the effects of this compound.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms. It is known to interfere with microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[4][5] Studies have shown that this compound can induce apoptosis through the intrinsic, mitochondria-mediated pathway, characterized by the dysregulation of the Bcl-2/Bax ratio, loss of mitochondrial membrane potential, and activation of caspases.[6][7] Furthermore, this compound has been found to trigger autophagy by inhibiting the mTOR signaling pathway, leading to autophagic cell death in cancer cells.[4][8]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineAssay TypeIncubation TimeIC50 ValueReference
HCT-116 (Human Colorectal Carcinoma)MTT AssayNot Specified60 µg/mL[3]
JURKAT E.6 (Human Lymphocytic Leukemia)XTT AssayNot Specified> 7.2 µg/mL (alone)[9]
THP-1 (Human Monocytic Leukemia)XTT AssayNot SpecifiedNo significant effect (alone)[9]
HepG2 (Human Liver Carcinoma)MTT Assay24 hoursNot specified in abstract[4][8]
HepG2 (Human Liver Carcinoma)MTT Assay48 hoursNot specified in abstract[4][8]

Note: One study indicated that this compound's powerful antitumor activity in an extract was due to synergistic action with other compounds, and when used alone, it had minimal effect on JURKAT E.6 and THP-1 cell lines at the concentrations tested.[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[10][11]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[12]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm or 590 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide, PI).[4][13]

Materials:

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.[13]

Materials:

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 6, 12, 24, 48 hours).[13]

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Visualizations

Below are diagrams illustrating key experimental workflows and signaling pathways associated with this compound's in vitro effects.

G cluster_0 Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G G cluster_1 Apoptosis Assay (Annexin V/PI) Workflow H Treat Cells with this compound I Harvest and Wash Cells H->I J Resuspend in Binding Buffer I->J K Stain with Annexin V & PI J->K L Incubate (15 min) K->L M Analyze by Flow Cytometry L->M G cluster_0 Autophagy Induction Pathway cluster_1 Apoptosis Induction Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits Tubulin Microtubule Polymerization This compound->Tubulin inhibits ULK1 ULK1 mTOR->ULK1 inhibits Beclin1 Beclin1 ULK1->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy/ Autophagic Necrosis LC3->Autophagy MitoticArrest Mitotic Spindle Disruption Tubulin->MitoticArrest CellCycleArrest Cell Cycle Arrest MitoticArrest->CellCycleArrest IntrinsicPathway Intrinsic Apoptotic Pathway (Bcl-2/Bax) CellCycleArrest->IntrinsicPathway Apoptosis Apoptosis IntrinsicPathway->Apoptosis

References

Administration of Catharanthine in Animal Models for Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] While its role as a biosynthetic intermediate is well-established, emerging research is exploring the intrinsic therapeutic potential of this compound across various disease models. This document provides a comprehensive overview of the administration of this compound and C. roseus extracts in animal models for efficacy studies in oncology, diabetes, inflammation, and neuroprotection. Due to a notable scarcity of in vivo studies on isolated this compound, this document also includes detailed protocols for the administration of C. roseus extracts, with a clear distinction made between the two.

Anticancer Efficacy Studies

While this compound is a key component of powerful chemotherapeutic agents,[1] in vivo studies detailing the anticancer efficacy of isolated this compound are limited in publicly available literature. However, in vitro studies have demonstrated its cytotoxic effects. For instance, this compound has shown cytotoxic activity against the HCT-116 colorectal carcinoma cell line at a concentration of 200 µg/mL. Furthermore, it is known to disrupt the cell cycle by interfering with mitotic spindle formation.[2][3] In silico and in vitro analyses have also suggested that this compound can induce apoptosis and autophagy in liver cancer cells (HepG2) by inhibiting the mTOR signaling pathway.[3]

Experimental Protocol: Xenograft Mouse Model of Cancer

This protocol describes a general procedure for evaluating the anticancer efficacy of a test compound, such as this compound, in a xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., K562 for leukemia, AsPC-1 for pancreatic cancer) are cultured in appropriate media and conditions.

  • For a subcutaneous model, 5 x 10^5 to 6 x 10^6 cells are suspended in Matrigel or phosphate-buffered saline (PBS).

  • The cell suspension is subcutaneously or intraperitoneally injected into the flank or abdomen of immunodeficient mice (e.g., nude mice).[4]

2. Tumor Growth and Treatment:

  • Tumor volume is monitored regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-250 mm³), animals are randomized into control and treatment groups.[4]

  • The test compound is administered via a specified route, such as intraperitoneal (i.p.) injection. The vehicle (e.g., 0.9% NaCl solution) is administered to the control group.

3. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Histopathological analysis of the tumors can be performed to assess for necrosis and changes in cell morphology.

Table 1: Summary of Anticancer Efficacy Data for Vinca Alkaloids (for reference)

CompoundAnimal ModelAdministration RouteDosageEfficacy EndpointResult
VincristineMurine-bearing lymphoma xenograftsNot specifiedNot specifiedAnti-tumor effectHighest anti-tumor effect observed with FA-VCR/LPNs

Note: This table provides reference data for a related vinca alkaloid due to the lack of specific in vivo data for isolated this compound.

Signaling Pathway: this compound and mTOR Inhibition in Cancer

This compound has been shown to induce autophagic cell death in liver cancer cells by inhibiting the mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival.

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation promotes Apoptosis Apoptosis Autophagy->Apoptosis induces AMPK_Pathway C_roseus_Alkaloids C. roseus Alkaloids (e.g., this compound) AMPK AMPK C_roseus_Alkaloids->AMPK activates Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake stimulates Hepatic_Glucose_Production Hepatic_Glucose_Production AMPK->Hepatic_Glucose_Production inhibits NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Inflammatory_Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines promotes transcription Catharanthine_Analog This compound Analog (e.g., Cepharanthine) Catharanthine_Analog->IKK inhibits

References

Spectroscopic Characterization of Catharanthine: Application Notes and Protocols for NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine is a monoterpenoid indole alkaloid of significant interest in the pharmaceutical industry, primarily as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine.[1] Accurate and thorough characterization of this compound is crucial for quality control, synthetic process monitoring, and further drug development efforts. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Methods for Structural Elucidation

NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides insights into the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and stereochemistry of a molecule can be determined.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

  • ¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. Key regions in the ¹H NMR spectrum of this compound include the aromatic region (indole ring protons), the olefinic region (protons of the double bond), and the aliphatic region (protons of the ethyl group and the complex ring system).

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of their substituents. Important signals in the ¹³C NMR spectrum of this compound include those corresponding to the carbonyl carbon of the ester group, the carbons of the indole ring, the olefinic carbons, and the aliphatic carbons of the cage-like structure.

  • 2D NMR Techniques: For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These techniques establish correlations between coupled protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The IR spectrum provides valuable information that complements the data obtained from NMR.

  • Key Functional Groups: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of aromatic and aliphatic groups, the C=O stretch of the ester group, and C=C stretches of the aromatic ring and the double bond.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[2] This region can be used to confirm the identity of a sample by comparing its spectrum to that of a known standard.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy of this compound

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field. c. Set the sample temperature to 25 °C.

3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical parameters:

  • Spectral Width: 12-16 ppm
  • Number of Scans: 16-64 (depending on sample concentration)
  • Relaxation Delay: 1-2 seconds c. Process the data by applying a Fourier transform, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters:

  • Spectral Width: 0-200 ppm
  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
  • Relaxation Delay: 2-5 seconds c. Process the data similarly to the ¹H spectrum. d. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Infrared (IR) Spectroscopy of this compound

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Place a small amount of solid this compound powder directly onto the ATR crystal. b. Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

2. IR Spectrometer Setup: a. Use a Fourier Transform Infrared (FTIR) spectrometer. b. Record a background spectrum of the empty ATR crystal.

3. Data Acquisition: a. Record the sample spectrum. b. Typical parameters:

  • Spectral Range: 4000-400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0-7.0m-Aromatic Protons (Indole Ring)
~5.9m-Olefinic Proton
~3.7s-Methoxy Protons (-OCH₃)
~3.5-1.0m-Aliphatic Protons
~0.9t~7.5Methyl Protons (-CH₂CH₃)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency. m denotes a multiplet, s a singlet, and t a triplet.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~172C=O (Ester)
~136-110Aromatic Carbons (Indole Ring)
~130, ~124Olefinic Carbons
~52Methoxy Carbon (-OCH₃)
~60-20Aliphatic Carbons
~11Methyl Carbon (-CH₂CH₃)

Note: These are approximate chemical shift ranges. For precise assignments, 2D NMR data is required.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Indole)
~3000-2800MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1600-1450MediumC=C Stretch (Aromatic)
Below 1500ComplexFingerprint Region

Note: The exact peak positions and intensities can be influenced by the sample preparation method.[2][3]

Visualization

Spectroscopic_Workflow_for_Catharanthine_Characterization cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis and Characterization Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep 5-10 mg IR_Prep Prepare Sample (e.g., ATR) Sample->IR_Prep ~1 mg H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR NMR_Analysis Analyze Chemical Shifts, Coupling Constants, Integrals H1_NMR->NMR_Analysis C13_NMR->TwoD_NMR C13_NMR->NMR_Analysis TwoD_NMR->NMR_Analysis IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq IR_Analysis Analyze Characteristic Absorption Bands IR_Acq->IR_Analysis Structure Structural Elucidation and Functional Group Identification NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Catharanthine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Catharanthine from plant material, primarily Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: Several factors can significantly impact the final yield of this compound. These include:

  • Plant Material: The variety of Catharanthus roseus used is a primary determinant of this compound content. For instance, the 'Pacifica Polka Dot' variety has been reported to have a significantly higher this compound content (up to 3.79 mg/g dry leaf weight) compared to varieties like 'Cooler Pink' (0.9 mg/g dry leaf weight).[1][2] The age of the plant and the specific part used (leaves are the primary source) also play a crucial role.

  • Solvent Selection: The choice of extraction solvent is critical. This compound, as an alkaloid, has better solubility in acidic aqueous solutions where it forms salts.[3][4] Common and effective solvents include acidic water (e.g., 0.1 M HCl) and organic solvents like chloroform and ethanol.[3][4][5][6] The polarity of the solvent and its ability to penetrate the plant matrix are key considerations.

  • Extraction Method: Different extraction techniques offer varying efficiencies. Modern methods like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Negative-Pressure Cavitation Extraction (NPCE) can offer higher yields and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction.[7][8][9][10][11]

  • pH of the Extraction Medium: The pH plays a vital role in the solubility and stability of this compound. Acidic conditions (low pH) generally improve the solubility of alkaloids by forming their corresponding salts.[3][4]

Q2: I am experiencing very low yields of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low this compound yield is a common issue. A systematic troubleshooting approach can help identify the root cause. Please refer to the troubleshooting guide below for a step-by-step resolution process.

Q3: What is the stability of this compound during the extraction process?

A3: this compound can be susceptible to degradation under certain conditions. It is more stable in acidic aqueous media.[3][4] Exposure to high temperatures for prolonged periods and oxidative conditions should be minimized to prevent degradation.

Q4: Which analytical method is most suitable for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the simultaneous quantification of this compound and other vinca alkaloids.[12][13] It offers good resolution, sensitivity, and reproducibility. For even higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[14] UV-Vis spectrophotometry can also be used for preliminary quantification, with characteristic absorption peaks for this compound observed around 246 and 291 nm.[6]

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to diagnosing and resolving issues related to low this compound extraction yields.

Troubleshooting_Low_Yield start Start: Low this compound Yield plant_material Step 1: Verify Plant Material - Is it the correct C. roseus variety? - Is the material properly dried and stored? - Are you using the leaf material? start->plant_material extraction_method Step 2: Evaluate Extraction Method - Is the chosen method appropriate? - Are the parameters (time, temp, pressure) optimized? plant_material->extraction_method If plant material is optimal solution_plant Solution: Source high-quality, verified plant material. Consider a different C. roseus variety known for high this compound content. plant_material->solution_plant If issues are identified solvent_choice Step 3: Assess Solvent System - Is the solvent appropriate for this compound? - Is the pH acidic to enhance solubility? - Is the solid-to-liquid ratio optimal? extraction_method->solvent_choice If method is appropriate solution_method Solution: Optimize extraction parameters. Consider alternative methods like UAE or SFE for improved efficiency. extraction_method->solution_method If method needs optimization purification_loss Step 4: Investigate Purification Steps - Are there significant losses during solvent partitioning or chromatography? - Is the pH being adjusted correctly during purification? solvent_choice->purification_loss If solvent is suitable solution_solvent Solution: Use an acidic aqueous solution for initial extraction. Optimize the solid-to-liquid ratio. solvent_choice->solution_solvent If solvent system is suboptimal analysis_issue Step 5: Check Analytical Method - Is the HPLC/LC-MS method validated? - Is the standard curve accurate? - Is the sample properly prepared for analysis? purification_loss->analysis_issue If purification is efficient solution_purification Solution: Monitor yields at each purification step. Ensure pH is controlled to prevent precipitation losses. purification_loss->solution_purification If losses are high solution_analysis Solution: Re-validate the analytical method. Prepare fresh standards and re-run the analysis. analysis_issue->solution_analysis

Caption: Troubleshooting workflow for low this compound yield.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction, providing a basis for comparison of different methods and conditions.

Table 1: Comparison of this compound Yield from Different C. roseus Varieties

C. roseus VarietyThis compound Content (mg/g dry leaf weight)Reference
Pacifica Polka Dot (PPD)3.79[1][2]
Cooler Pink (CP)0.9[1][2]

Table 2: Comparison of Different Extraction Methods for this compound

Extraction MethodKey ParametersThis compound Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843[9][11]
Supercritical Fluid Extraction (SFE)250 bar, 80°C, 6.6 vol% methanol modifier, 40 minBest recovery (100%)[8]
Ultrasound-Assisted Extraction (UAE) with Ionic Liquids[Amim]Br as solventShort extraction time (0.5-4h) and remarkable efficiency[7][10]
Acidic Aqueous Extraction0.1 M HClEffective for initial extraction[3][4][5]

Table 3: Analytical Parameters for this compound Quantification by HPLC and LC-MS

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range (µg/mL)Reference
HPLC-UV50 ng/mL--[14]
LC-MS1.0 ng/mL--[14]
HPLC14 µg/mL46 µg/mL0.25 - 25[12][13]

Detailed Experimental Protocols

Protocol 1: Acidic Aqueous Extraction of this compound

This protocol is based on the method described by Szász et al. (2007).[3][4][5]

Objective: To extract this compound and other indole alkaloids from dried C. roseus leaves using an acidic aqueous solution.

Materials:

  • Dried and powdered leaves of C. roseus

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Embonic acid solution

  • Filtration apparatus

  • pH meter

Procedure:

  • Weigh a known amount of dried, powdered C. roseus leaves.

  • Add the powdered leaves to a 0.1 M HCl solution at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Stir the mixture for a defined period (e.g., 2 hours) at room temperature to allow for the extraction of alkaloids as their hydrochloride salts.

  • Filter the mixture to separate the solid plant material from the acidic extract.

  • To the acidic extract, slowly add an alkaline solution of embonic acid while monitoring the pH.

  • Continue adding the embonic acid solution until the pH of the mixture reaches approximately 5.0. This will cause the precipitation of alkaloid-embonate complexes.

  • Collect the precipitate by filtration or centrifugation. This precipitate is enriched with this compound and Vindoline.

  • The precipitate can be further processed for purification or used directly in semi-synthetic reactions.

Acidic_Aqueous_Extraction start Start: Dried C. roseus Leaves extraction 1. Maceration in 0.1 M HCl start->extraction filtration1 2. Filtration extraction->filtration1 acidic_extract Acidic Extract (contains this compound-HCl) filtration1->acidic_extract solid_residue Solid Residue (discard) filtration1->solid_residue precipitation 3. Add Alkaline Embonic Acid Solution (to pH 5.0) acidic_extract->precipitation centrifugation 4. Centrifugation/Filtration precipitation->centrifugation precipitate Alkaloid-Embonate Precipitate (enriched in this compound) centrifugation->precipitate supernatant Supernatant (discard) centrifugation->supernatant end End: Purified Precipitate precipitate->end

Caption: Workflow for acidic aqueous extraction of this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol is a generalized procedure based on methods described in the literature.[12][13]

Objective: To quantify the concentration of this compound in a plant extract using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.1 M)

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., in a 21:79 v/v ratio). Adjust the pH to 3.5.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the dried plant extract in the mobile phase or methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate to 1.2 mL/min.

    • Set the UV detector wavelength to 254 nm.

    • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Quantification start Start: Plant Extract & Standard prep_mobile_phase 1. Prepare Mobile Phase (Acetonitrile:Buffer) start->prep_mobile_phase prep_standards 2. Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_sample 3. Prepare Sample Solution (Dissolve & Filter) start->prep_sample hplc_analysis 4. HPLC Analysis - Inject Standards & Sample - C18 Column, UV Detection (254 nm) prep_mobile_phase->hplc_analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_analysis 5. Data Analysis hplc_analysis->data_analysis calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) data_analysis->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification end End: this compound Concentration quantification->end

Caption: Workflow for this compound quantification by HPLC.

References

Technical Support Center: Optimizing Catharanthine Yield from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the production of Catharanthine, a critical precursor to the anticancer drugs vinblastine and vincristine, from Catharanthus roseus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to increase this compound yield in Catharanthus roseus cell cultures?

A1: The most effective strategies involve a multi-pronged approach that includes elicitation, precursor feeding, and metabolic engineering. Elicitors, such as methyl jasmonate and fungal extracts, can stimulate the plant's defense response and, consequently, the production of secondary metabolites like this compound.[1][2][3] Precursor feeding, which involves supplying the biosynthetic pathway with necessary starting materials like tryptophan and loganin, can also significantly boost yields.[4][5] Furthermore, metabolic engineering through the overexpression of key regulatory or biosynthetic genes offers a targeted approach to enhance production.[6][7][8]

Q2: I am observing low or inconsistent this compound yields in my cell suspension cultures. What are the common causes and how can I troubleshoot this?

A2: Low and inconsistent yields in C. roseus cell suspension cultures are common challenges. Several factors can contribute to this issue:

  • Genetic Instability of Cell Lines: Plant cell cultures are known for their genetic instability, which can lead to a decline in productivity over time.[9] It is advisable to periodically re-initiate cultures from high-yielding mother plants or cryopreserved stocks.

  • Suboptimal Culture Conditions: Factors such as medium composition (e.g., hormone levels), pH, and temperature can significantly impact alkaloid production.[10] Optimization of these parameters for your specific cell line is crucial. For instance, a medium with 2.5 mg/L 2,4-D and 2 mg/L BAP has been found suitable for callus production and suspension cultures.[11]

  • Insufficient Precursor Supply: The biosynthesis of terpenoid indole alkaloids (TIAs) is complex and can be limited by the availability of precursors.[4][12] Consider precursor feeding experiments to identify and alleviate potential bottlenecks in the pathway.

  • Lack of Elicitation: Undifferentiated cell cultures often produce low levels of secondary metabolites. Applying elicitors can trigger the defense response and enhance this compound accumulation.[13]

Q3: What is the role of hairy root cultures in this compound production, and what are their advantages over cell suspension cultures?

A3: Hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and efficient platform for producing secondary metabolites like this compound.[14][15][16] They have several advantages over cell suspension cultures:

  • Genetic and Biochemical Stability: Hairy roots are generally more genetically and biochemically stable, leading to more consistent product yields over long-term cultivation.[15]

  • Fast Growth in Hormone-Free Media: They exhibit rapid growth in media without the need for exogenous plant hormones, which can simplify the culture process and reduce costs.[15]

  • Potential for Higher Yields: In some cases, hairy root cultures have been shown to produce higher levels of certain alkaloids compared to undifferentiated cell cultures.[17][18]

Q4: Can you provide a starting point for developing an elicitation strategy?

A4: A good starting point is to use methyl jasmonate (MeJA), a well-documented elicitor for TIA biosynthesis.[19][20][21] You can begin by testing a range of MeJA concentrations (e.g., 100 µM to 250 µM) to determine the optimal dosage for your specific culture system.[19][20] The timing of elicitor addition is also critical; often, it is most effective when added during the mid-to-late exponential growth phase.[2] Combining different elicitors, such as MeJA with fungal extracts or other chemical elicitors, can sometimes have a synergistic effect on this compound production.[1][3]

Q5: What are the key genes to target for metabolic engineering to enhance this compound production?

A5: Key targets for metabolic engineering include genes encoding rate-limiting enzymes and transcription factors that regulate the TIA pathway.[8][12] Overexpression of genes such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), which are involved in the early steps of the pathway, has shown promise in increasing alkaloid accumulation.[7] Additionally, targeting transcription factors that positively regulate the expression of multiple pathway genes can be a powerful strategy.[20]

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps References
Suboptimal Elicitor Concentration Perform a dose-response experiment with varying concentrations of the chosen elicitor (e.g., Methyl Jasmonate). The optimal concentration can vary between cell lines. For instance, 250 µM MJ has been shown to be effective.[20]
Incorrect Timing of Elicitation The timing of elicitor addition is crucial. Typically, elicitors are most effective when added during the mid-to-late exponential growth phase of the culture.[2]
Precursor Limitation Feed the culture with precursors of the TIA pathway, such as tryptophan, tryptamine, loganin, or secologanin, to overcome potential bottlenecks.[4][5][22]
Genetic Instability of the Cell Line Re-initiate cultures from a high-yielding parent plant or a cryopreserved, well-characterized cell line. Clonal selection may be necessary to isolate high-producing strains.[9]
Inappropriate Culture Medium Optimize the basal medium composition, including the type and concentration of plant growth regulators (e.g., auxins and cytokinins).[10][11]
Agrobacterium-mediated Transformation Issues
Potential Cause Troubleshooting Steps References
Low Transformation Efficiency Optimize co-cultivation conditions, including bacterial density, duration of co-cultivation, and the concentration of acetosyringone.[23]
Tissue Necrosis Reduce the concentration of Agrobacterium or the duration of co-cultivation. Ensure proper washing of the explants after co-cultivation to remove excess bacteria.
Failure to Regenerate Transgenic Plants Adjust the concentrations of selection agents (e.g., antibiotics) and plant growth regulators in the regeneration medium.[6]
Gene Silencing Use vectors with features that can suppress gene silencing. Transient expression assays can be a rapid way to test construct efficacy.[24]

Quantitative Data Summary

Table 1: Effect of Elicitors on this compound Production

Elicitor(s)ConcentrationCulture SystemThis compound Yield (mg/L)Fold IncreaseReference
Control-Cell Suspension~4-[1]
Malate + Sodium AlginateNot specifiedCell Suspension26~6.5[1]
Methyl Jasmonate100 µMHairy RootsSignificantly Increased-[19]
Methyl Jasmonate200 µMHairy RootsSignificantly Increased-[19]
Methyl Jasmonate + β-cyclodextrin150 µM + 10 mMCambial Meristematic Cells1.76~6.5[21][25]
Chitooligosaccharides (3 kDa)0.1 µg/mLLeavesIncreased by 141.54%2.4[26]
Ultraviolet-B (UV-B)5 min irradiationCell Suspension3-fold increase3[27]

Table 2: Effect of Precursor Feeding on Terpenoid Indole Alkaloid (TIA) Production

Precursor(s) FedConcentrationCulture SystemEffect on TIA AccumulationReference
Loganin0.2 mM - 0.8 mMTransgenic Cell Line (STR overexpression)Enhancement of TIA accumulation[4]
Loganin + Tryptamine0.2 mM / 0.4 mMTransgenic Cell Line (STR overexpression)Further increase in alkaloid accumulation[4]
Secologanin, Loganin, or Loganic AcidNot specifiedCell SuspensionIncrease in ajmalicine and strictosidine accumulation[5]

Experimental Protocols

Protocol 1: Elicitation with Methyl Jasmonate in Cell Suspension Cultures
  • Prepare Methyl Jasmonate (MeJA) Stock Solution: Dissolve MeJA in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration (e.g., 100 mM). Filter-sterilize the solution.

  • Culture Preparation: Grow C. roseus cell suspension cultures in a suitable growth medium (e.g., MS medium supplemented with appropriate hormones) under standard conditions (e.g., 25°C, continuous darkness, 120 rpm).

  • Elicitation: When the culture reaches the mid-to-late exponential growth phase (typically 7-10 days after subculture), add the MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 µM).

  • Incubation and Harvest: Continue to incubate the elicited cultures under the same conditions for a specific period (e.g., 3-7 days). Harvest the cells by filtration.

  • Extraction and Analysis: Freeze-dry the harvested cells, then extract the alkaloids using a suitable solvent (e.g., methanol). Analyze the this compound content using High-Performance Liquid Chromatography (HPLC).[28][29]

Protocol 2: Agrobacterium-mediated Transformation of Catharanthus roseus
  • Vector Construction: Clone the gene of interest into a suitable binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Preparation: Introduce the binary vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404) through electroporation or heat shock.[23][24] Grow a single colony overnight in LB medium containing appropriate antibiotics.

  • Explant Preparation: Use young, healthy leaf or cotyledon explants from in vitro grown C. roseus seedlings.[6][23]

  • Infection and Co-cultivation: Resuspend the overnight Agrobacterium culture in a liquid co-cultivation medium to a specific optical density (e.g., OD600 = 0.5-0.8). Immerse the explants in the bacterial suspension for a defined period (e.g., 30 minutes). Transfer the explants to a solid co-cultivation medium and incubate in the dark for 2-3 days.[23]

  • Selection and Regeneration: After co-cultivation, wash the explants with sterile water containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium. Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin) and plant growth regulators to induce callus formation and subsequent shoot regeneration.[6]

  • Confirmation of Transformation: Confirm the presence of the transgene in the regenerated shoots using PCR analysis.[23]

Visualizations

TIA_Biosynthesis_Pathway Tryptophan Tryptophan TDC TDC Tryptophan->TDC Geraniol Geraniol ... ... Geraniol->... Iridoid Pathway Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine Strictosidine->... Multiple Steps TDC->Tryptamine Tryptophan Decarboxylase STR->Strictosidine Strictosidine Synthase ...->Secologanin Iridoid Pathway This compound This compound ...->this compound Multiple Steps Elicitation_Workflow cluster_culture Cell Culture cluster_elicitation Elicitation cluster_analysis Analysis EstablishCulture Establish C. roseus cell suspension culture GrowthPhase Monitor growth until exponential phase EstablishCulture->GrowthPhase AddElicitor Add Elicitor (e.g., Methyl Jasmonate) GrowthPhase->AddElicitor Harvest Harvest cells after incubation AddElicitor->Harvest Extract Extract Alkaloids Harvest->Extract Analyze Quantify this compound (e.g., HPLC) Extract->Analyze Logical_Relationship cluster_s1 cluster_s2 cluster_s3 cluster_s4 Goal Optimize this compound Yield Strategy1 Elicitation Goal->Strategy1 Strategy2 Precursor Feeding Goal->Strategy2 Strategy3 Metabolic Engineering Goal->Strategy3 Strategy4 Hairy Root Culture Goal->Strategy4 ElicitorType Biotic / Abiotic Elicitors Strategy1->ElicitorType PrecursorType Tryptophan, Loganin, etc. Strategy2->PrecursorType GeneTarget Overexpression of key genes (TDC, STR, etc.) Strategy3->GeneTarget CultureAdvantage Genetic Stability, Hormone-free growth Strategy4->CultureAdvantage

References

Troubleshooting Catharanthine instability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of Catharanthine in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with this compound solutions.

Issue: Precipitation or Cloudiness in Aqueous Solutions

Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What is the cause and how can I resolve this?

Answer:

This compound has limited solubility in aqueous buffers[1]. Precipitation is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: You may be trying to dissolve this compound at a concentration above its solubility limit in your chosen aqueous buffer.

  • Improper Dissolution Method: Direct dissolution in aqueous buffers is often problematic.

  • pH of the Solution: As an alkaloid, this compound's solubility and stability are pH-dependent. Generally, alkaloids exhibit better solubility and stability in acidic conditions[2].

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.

  • Solution Age: Aqueous solutions of this compound are not recommended for storage for more than one day due to potential degradation and precipitation[1].

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution: First, dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]. A stock solution of up to 30 mg/mL in these solvents can be prepared[1]. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[3].

  • Dilute into Aqueous Buffer: Add the organic stock solution dropwise into your vigorously stirring or vortexing aqueous buffer to achieve the desired final concentration[1]. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Adjust the Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is sufficient to maintain this compound's solubility, but also compatible with your experimental system (e.g., cell culture).

  • Control the pH: Maintain a slightly acidic to neutral pH for your aqueous buffer if your experiment allows.

  • Use Freshly Prepared Solutions: Always prepare fresh aqueous working solutions of this compound for your experiments and avoid storing them[1].

Issue: Suspected Degradation of this compound in Solution

Question: I suspect my this compound solution has degraded. What are the common causes and how can I confirm this?

Answer:

This compound can degrade under various conditions, leading to a loss of potency and the formation of impurities. The primary factors contributing to degradation are:

  • Oxidation: this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light[4].

  • pH: Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis and other degradation pathways.

  • Light Exposure: Exposure to light, particularly UV light, can induce photodegradation[4].

  • Elevated Temperature: High temperatures can accelerate the rate of chemical degradation.

Confirmation of Degradation:

The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method can separate the intact this compound from its degradation products.

Preventative Measures:

  • Solvent Preparation: When preparing stock solutions in organic solvents like DMSO or DMF, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen[1].

  • Storage Conditions: Store solid this compound at -20°C in a tightly sealed container[1]. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Avoid Incompatible Materials: Do not use containers or work with solutions containing strong acids, alkalis, or strong oxidizing/reducing agents.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is not extensively published in a consolidated format, the following table summarizes solubility and recommended storage conditions based on available data. Researchers should perform their own stability studies for their specific experimental conditions.

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility DMSO≥ 16.821 mg/mL[3]
Dimethylformamide~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Storage (Solid) -20°CStable for at least 2 years[1]
Storage (Organic Stock Solution) -20°CUp to 1 month[3]
-80°CUp to 6 months[3]
Storage (Aqueous Solution) Room TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 336.4 g/mol .

    • Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath to aid dissolution[3].

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C[3].

  • Aqueous Working Solution Preparation (e.g., 10 µM):

    • Warm your sterile aqueous buffer to the desired experimental temperature.

    • While vigorously stirring or vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the buffer.

    • Visually inspect the final working solution to ensure it is clear. If precipitation occurs, you may need to lower the final concentration or slightly increase the final percentage of DMSO (while considering its effect on your experiment).

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound[1].

Protocol 2: Stability Analysis of this compound by HPLC (General Method)

This protocol provides a general framework for assessing the stability of this compound in solution using a stability-indicating HPLC method. This method should be validated for your specific application.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.1 M, pH 3.5)

  • This compound standard

  • This compound solution to be tested

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and a phosphate buffer. A common mobile phase is a mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79, v/v; pH 3.5)[5].

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

    • Dilute the this compound solution to be tested to an appropriate concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.2 mL/min[5].

    • Detection Wavelength: 254 nm[5].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of intact this compound.

    • Inject the test sample.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak over time.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Troubleshooting_Precipitation start Start: this compound Precipitation Observed q1 Did you prepare a stock solution in an organic solvent (e.g., DMSO)? start->q1 sol1 Prepare a concentrated stock solution in DMSO or DMF. q1->sol1 No q2 Was the stock solution added dropwise to a stirring aqueous buffer? q1->q2 Yes sol1->q2 sol2 Add stock solution slowly to a vigorously stirring buffer. q2->sol2 No q3 Is the final concentration below the known solubility limit? q2->q3 Yes sol2->q3 sol3 Lower the final concentration. q3->sol3 No q4 Is the aqueous solution fresh (prepared today)? q3->q4 Yes sol3->q4 sol4 Prepare fresh aqueous solutions daily. q4->sol4 No end_ok Solution should be clear. q4->end_ok Yes sol4->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

Degradation_Factors This compound This compound in Solution degradation Degradation Products This compound->degradation leads to factor1 Oxidation (Oxygen) factor1->degradation factor2 pH Extremes (Acid/Base Hydrolysis) factor2->degradation factor3 Light Exposure (Photodegradation) factor3->degradation factor4 Elevated Temperature factor4->degradation

Caption: Key factors leading to this compound degradation.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Dissolve this compound in DMSO to make a stock solution. prep2 Aliquot and store stock at -20°C or -80°C. prep1->prep2 prep3 Dilute stock into aqueous buffer for fresh working solution. prep2->prep3 analysis1 Incubate working solution under desired stress conditions (e.g., 37°C). prep3->analysis1 Use Immediately analysis2 Take samples at various time points. analysis1->analysis2 analysis3 Analyze samples by stability-indicating HPLC method. analysis2->analysis3 analysis4 Quantify remaining this compound and detect degradation products. analysis3->analysis4

Caption: General workflow for preparing and analyzing this compound solutions.

References

Strategies to improve the sensitivity of Catharanthine detection by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Catharanthine detection using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and precursor/product ion pair for this compound detection?

A1: this compound is most effectively detected in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is observed at an m/z of 337. For high sensitivity and selectivity using tandem mass spectrometry (MS/MS), the recommended precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is m/z 337 → 144.[1][2]

Q2: Which type of LC column is recommended for this compound analysis?

A2: A C18 reversed-phase column is commonly used and provides good separation for Catharanthus alkaloids, including this compound.[3] For faster and more efficient separations, an Ultra-High-Performance Liquid Chromatography (UHPLC) C18 column can be employed.[1][4]

Q3: What are the suggested mobile phase compositions for optimal separation and sensitivity?

A3: A common mobile phase consists of a gradient elution with water and acetonitrile, both containing an acidic modifier. Using 0.1% formic acid in both water and acetonitrile is a widely accepted practice that promotes good peak shape and ionization efficiency for this compound.[3] The addition of 10 mM ammonium acetate to the mobile phase has also been shown to be effective.[3]

Q4: How can I improve the signal-to-noise ratio for low concentrations of this compound?

A4: To improve the signal-to-noise ratio (S/N), you can focus on both increasing the analyte signal and reducing background noise.[5] Strategies include optimizing MS source parameters, ensuring high-purity solvents and reagents to minimize background, and employing efficient sample preparation techniques to concentrate the analyte and remove interfering matrix components.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Low or No Signal Intensity

Problem: I am observing a very weak or no signal for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect MS Polarity Ensure the mass spectrometer is operating in positive ionization mode (ESI+), as this compound ionizes most efficiently as [M+H]⁺.[5]
Suboptimal Source Parameters Optimize ESI source parameters such as capillary voltage, source temperature, and desolvation gas flow to maximize the ionization of this compound.[7]
Improper Precursor/Product Ion Selection Verify that the selected precursor ion is m/z 337 and a major product ion, such as m/z 144, is used for MS/MS detection.[1][2]
Sample Degradation Prepare fresh samples and standards. This compound may be susceptible to degradation under certain storage conditions.
Inefficient Sample Extraction Optimize the sample preparation method to ensure efficient extraction of this compound from the sample matrix. Techniques like solid-phase extraction (SPE) can help concentrate the analyte and remove interfering substances.[6]
Poor Peak Shape and Resolution

Problem: My chromatogram shows broad, tailing, or split peaks for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The use of an acidic modifier like 0.1% formic acid is crucial for good peak shape of basic compounds like this compound.[3] Ensure consistent pH across your mobile phases.
Column Contamination or Degradation Flush the column with a strong solvent wash. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of the analytical column.[8]
Sample Overload Dilute the sample to avoid overloading the analytical column, which can lead to peak fronting or broadening.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.[8]
High Background Noise

Problem: The baseline in my chromatogram is very noisy, making it difficult to detect low-level analytes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and additives.[5][9] Contaminants can increase background noise and form adducts with the analyte. Avoid using formic acid from plastic containers as it can leach contaminants.[10]
Mobile Phase Degradation Prepare mobile phases fresh daily, especially those containing formic acid in methanol, as degradation can occur.[10]
Contaminated LC System Flush the entire LC system, including the autosampler, to remove any accumulated contaminants.[11]
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from these interferences or implement a more thorough sample clean-up procedure.[12]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol provides a general guideline for cleaning up a crude plant extract to enrich this compound and reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Dissolve the dried plant extract in an appropriate solvent (e.g., 50% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute this compound and other alkaloids with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Method Parameters

Below are typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

LC Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Parameters:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transition 337.4 > 144.2
Collision Energy Optimize for your instrument (typically 20-40 eV)

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound reported in a validated UPLC-Q-TOF method.[3]

Analyte LOD (ng/mL) LOQ (ng/mL)
This compound13

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Plant Material Extraction sp2 Solid-Phase Extraction (SPE) sp1->sp2 sp3 Dry & Reconstitute sp2->sp3 lc UHPLC Separation (C18) sp3->lc ms MS/MS Detection (ESI+) lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low this compound Signal? check_ms Check MS Parameters start->check_ms check_lc Check LC Conditions start->check_lc check_sample Check Sample Integrity start->check_sample ms_polarity Positive Mode (ESI+)? check_ms->ms_polarity ms_ions Correct m/z 337 -> 144? check_ms->ms_ions lc_mobile_phase Fresh Mobile Phase? (0.1% Formic Acid) check_lc->lc_mobile_phase lc_column Column OK? check_lc->lc_column sample_prep Efficient Extraction? check_sample->sample_prep solution Optimize/Replace ms_polarity->solution ms_ions->solution lc_mobile_phase->solution lc_column->solution sample_prep->solution

Caption: Troubleshooting logic for low this compound signal.

References

Overcoming low yields in the semi-synthetic coupling of Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the semi-synthetic coupling of Catharanthine, a critical step in the synthesis of valuable bisindole alkaloids like vinblastine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the this compound-Vindoline coupling reaction?

A1: Low yields in this coupling are frequently attributed to several factors:

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and solvent composition are critical and can significantly impact reaction efficiency. For instance, in certain methods, the pH of the reaction mixture directly influences the yield of vinblastine.[1]

  • Side Reactions: The reactive intermediates generated during the coupling can participate in various side reactions, consuming the starting materials and reducing the yield of the desired product.[1]

  • Oxidant Choice and Concentration: The nature and amount of the oxidizing agent are crucial. Both inorganic (e.g., Fe(III) salts) and organic (e.g., triarylaminium salts) oxidants have been used, with varying success depending on the specific protocol.[2][3]

  • Purity of Reactants: The purity of both this compound and Vindoline is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Atmosphere: Many coupling reactions are sensitive to oxygen. Ensuring an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent oxidative degradation of reactants and intermediates.[4]

Q2: Which coupling methods are most commonly employed for this compound and Vindoline?

A2: The most prominent methods for the semi-synthetic coupling of this compound and Vindoline include:

  • Polonovski-Potier Reaction: This classical approach involves the reaction of this compound N-oxide with Vindoline, typically in the presence of a reducing agent.[3][5][6]

  • Fe(III)-Promoted Coupling: This biomimetic approach uses iron(III) salts to initiate the coupling reaction, presumably through the formation of a this compound radical cation.[3][7][8] This method has been shown to produce high yields of the coupled product with excellent stereoselectivity.[3][9]

  • Triarylaminium Radical Cation Promoted Coupling: This method utilizes organic single-electron oxidants, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), to promote the coupling.[2]

Q3: How critical is the C16 substituent on this compound for the coupling reaction?

A3: The C16 substituent plays a significant role in the success of the coupling reaction. The presence of an electron-withdrawing group at this position is crucial for achieving high conversion rates in Fe(III)-promoted couplings.[9] Analogues with substituents like ethyl ester, cyano, and aldehyde at C16 have shown comparable or slightly lower yields compared to the natural methyl ester.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Conversion of Starting Materials Ineffective catalyst/reagent- Verify the quality and activity of the oxidant (e.g., FeCl₃, BAHA). - Ensure proper storage and handling of reagents to prevent degradation.
Suboptimal reaction conditions- Optimize the pH of the reaction mixture. For some methods, a pH of 8.3 has been shown to maximize yield.[1] - Adjust the reaction temperature. Low temperatures (-78 °C) can improve diastereoselectivity in the Polonovski reaction.[3][8] - Screen different solvents. Aqueous trifluoroethanol has been shown to improve yields in certain radical cation promoted couplings.[2]
Presence of inhibitors- Ensure the purity of this compound and Vindoline. - Use anhydrous and degassed solvents to minimize side reactions.[4]
Formation of Multiple Products/Byproducts Lack of stereoselectivity- For the Polonovski reaction, lowering the temperature can enhance the diastereoselectivity of the C16' coupling.[3][8] - The Fe(III)-promoted coupling often provides excellent stereoselectivity at the C16' position.[3][9]
Side reactions- Protect sensitive functional groups on the starting materials if necessary. - Adjust the stoichiometry of the reagents to minimize the formation of homocoupled products.
Low Yield of Anhydrovinblastine Inefficient coupling- Consider alternative coupling methods (Polonovski-Potier vs. Fe(III)-promoted vs. radical cation). - In the Fe(III)-promoted reaction, the use of a co-solvent like trifluoroethanol can improve the solubility of reactants and enhance the yield.[8]
Degradation of product- Minimize reaction time to prevent product degradation. - Ensure proper work-up and purification conditions to avoid decomposition of the desired product.
Low Yield of Vinblastine from Anhydrovinblastine Inefficient oxidation/reduction- Optimize the conditions for the conversion of anhydrovinblastine to vinblastine, which typically involves oxidation and reduction steps.[3][8] - The use of an Fe(III)-NaBH₄/air system has been reported for the direct conversion of the coupling intermediate to vinblastine and its isomers.[3][10]

Quantitative Data Summary

Table 1: Effect of pH on Vinblastine Yield

pHVinblastine Yield (%) (based on initial this compound)
4.5~5
6.0~10
7.3~15
8.320
9.5~18

Data adapted from a study on a simplified semi-synthetic process.[1]

Table 2: Comparison of Different Coupling Conditions for Anhydrovinblastine Synthesis

Oxidant/MethodSolventTemperature (°C)Yield of Anhydrovinblastine (%)Reference
Polonovski-PotierCH₂Cl₂0~50% (1:1 diastereomers)[3][8]
Polonovski-PotierCH₂Cl₂-78>5:1 diastereomeric ratio[3][8]
FeCl₃aq. 0.1 N HCl / CF₃CH₂OH2390[8]
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)aq. 0.05 N HCl / Trifluoroethanol2585[2]

Experimental Protocols

1. Fe(III)-Promoted Coupling of this compound and Vindoline to Anhydrovinblastine

This protocol is adapted from established literature.[8]

  • Materials:

    • This compound

    • Vindoline

    • Iron(III) chloride (FeCl₃)

    • Trifluoroethanol (TFE)

    • Aqueous Hydrochloric Acid (0.1 N)

    • Sodium borohydride (NaBH₄)

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound and Vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol.

    • To the stirred solution, add a solution of FeCl₃ (5 equivalents).

    • Stir the reaction mixture at 23 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion of the coupling reaction, cool the reaction mixture in an ice bath.

    • Slowly add NaBH₄ to the reaction mixture to reduce the intermediate iminium ion.

    • After the reduction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain anhydrovinblastine.

2. Polonovski-Potier Coupling of this compound N-oxide and Vindoline

This protocol is a generalized procedure based on the classical method.[3][5][6]

  • Materials:

    • This compound N-oxide (prepared by oxidation of this compound)

    • Vindoline

    • Trifluoroacetic anhydride (TFAA) or another suitable activating agent

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Sodium borohydride (NaBH₄)

    • Standard laboratory glassware and stirring equipment

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound N-oxide in anhydrous dichloromethane.

    • Cool the solution to the desired temperature (e.g., -78 °C for improved diastereoselectivity).

    • Slowly add trifluoroacetic anhydride to the solution.

    • After stirring for a short period, add a solution of Vindoline in anhydrous dichloromethane.

    • Allow the reaction to proceed at the chosen temperature, monitoring by TLC or HPLC.

    • Upon completion, add NaBH₄ to the reaction mixture to reduce the intermediate.

    • Work up the reaction by adding an aqueous basic solution and extracting the product with an organic solvent.

    • Dry, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Dissolve this compound & Vindoline add_oxidant Add Oxidant (e.g., FeCl3) start->add_oxidant react Stir at Controlled Temperature add_oxidant->react monitor Monitor Progress (TLC/HPLC) react->monitor reduce Reduction (e.g., NaBH4) monitor->reduce quench Quench Reaction reduce->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Anhydrovinblastine purify->product logical_relationship cluster_factors Factors Influencing Yield cluster_solutions Troubleshooting Approaches low_yield Low Yield conditions Reaction Conditions (pH, Temp, Solvent) low_yield->conditions side_reactions Side Reactions low_yield->side_reactions oxidant Oxidant Choice low_yield->oxidant purity Reactant Purity low_yield->purity optimization Optimize Conditions conditions->optimization side_reactions->optimization protecting_groups Use Protecting Groups side_reactions->protecting_groups alt_methods Alternative Methods oxidant->alt_methods purification Purify Starting Materials purity->purification

References

Navigating Catharanthine Instability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A new online technical support center has been launched to assist researchers, scientists, and drug development professionals in preventing the degradation of catharanthine during experimental procedures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of this critical compound in research settings.

This compound, a monoterpenoid indole alkaloid, is a key precursor in the synthesis of the potent anticancer drugs vinblastine and vincristine. Its inherent instability, however, presents a significant challenge during extraction, purification, storage, and various experimental applications. This support center aims to be a comprehensive resource for mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: It exhibits greater stability in acidic conditions and is prone to degradation in neutral to alkaline solutions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxidation: this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain reactive species generated during experiments.

  • Enzymes: The presence of specific enzymes can lead to the metabolic degradation of this compound.

Q2: How should I properly store my this compound stock solutions to ensure long-term stability?

A2: For optimal long-term stability, this compound stock solutions, typically prepared in anhydrous DMSO, should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum protection, especially for very long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q3: I'm observing a loss of this compound in my cell culture experiments. What could be the cause and how can I prevent it?

A3: Loss of this compound in cell culture can be due to several factors:

  • pH of the medium: Standard cell culture media are typically buffered around pH 7.4, which is not ideal for this compound stability.

  • Incubation Temperature: The standard 37°C incubation temperature can contribute to thermal degradation over time.

  • Cellular Metabolism: Cells may metabolize this compound through enzymatic processes.

  • Adsorption: The compound may adsorb to the plastic of the culture vessels.

To mitigate these issues, consider the following troubleshooting steps:

  • Minimize incubation time: Reduce the duration of the experiment if possible.

  • Freshly prepare solutions: Prepare fresh dilutions of this compound in media for each experiment.

  • Control experiments: Include cell-free controls (media with this compound but no cells) to assess the stability of the compound under your specific experimental conditions.

  • Use of antioxidants: The inclusion of antioxidants in the culture medium, if compatible with your experimental design, may help to reduce oxidative degradation.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: Degradation of this compound into various byproducts. Oxidation is a common degradation pathway.[1]

Troubleshooting Steps:

  • Analyze Blank Samples: Run a blank solvent injection and a solvent-only sample that has been stored under the same conditions as your this compound solution to rule out solvent-related impurities.

  • Review Storage Conditions: Ensure that stock solutions have been stored correctly (see FAQ Q2).

  • Perform Forced Degradation Studies: To tentatively identify degradation products, conduct forced degradation studies by exposing this compound solutions to acidic, basic, oxidative (e.g., with H₂O₂), and photolytic stress conditions.[2][3][4][5][6] Analyze the resulting solutions by LC-MS to characterize the mass of the degradation products.

  • Use Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solutions, where experimentally permissible.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in the assay buffer or medium during incubation.

Troubleshooting Steps:

  • Stability Check in Assay Buffer: Before conducting the full experiment, incubate this compound in the assay buffer for the intended duration of the experiment. Analyze the solution at different time points by HPLC or LC-MS to quantify the extent of degradation.

  • pH Optimization: If the assay allows, test a range of pH values to find a balance between optimal assay performance and this compound stability. This compound generally shows enhanced stability at lower pH values.[7]

  • Temperature Control: Perform incubations at the lowest temperature compatible with the biological system to minimize thermal degradation.

  • Include Positive and Negative Controls: Always include appropriate controls to ensure that the observed effects are due to the active compound and not its degradation products.

Quantitative Data on this compound Stability

ConditionObservationRecommendation
pH More stable in acidic conditions (pH < 5).[7] Degradation increases as pH becomes neutral to alkaline.For non-cellular assays, use buffers with a slightly acidic pH if possible. In cell culture, minimize time in physiological pH media.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Conduct experiments at the lowest feasible temperature.
Light (UV) Susceptible to photodegradation.[1]Protect all solutions containing this compound from light. Use amber vials and minimize exposure during handling.
Oxidizing Agents Readily undergoes oxidation.[1]Use high-purity, peroxide-free solvents. Consider adding antioxidants where appropriate.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution
  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).

  • Preparation: Accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Immediately aliquot the stock solution into single-use, amber-colored microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Inert Gas Purge (Optional but Recommended): For long-term storage (months to years), gently flush the headspace of each vial with an inert gas such as argon or nitrogen before capping.

  • Storage: Store the aliquots at -20°C for short to medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Usage: When ready to use, thaw an aliquot at room temperature. Once thawed, use it immediately and discard any unused portion of the thawed aliquot.

Protocol for Assessing this compound Stability in Cell Culture Medium
  • Prepare this compound-Spiked Medium: Prepare the complete cell culture medium that will be used in the experiment. Spike the medium with this compound to the final desired concentration.

  • Incubation: Place the this compound-spiked medium in a sterile culture flask or plate and incubate it under the same conditions as the planned cell culture experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

  • Sample Preparation: Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation. Before analysis, samples may need to be processed (e.g., protein precipitation with acetonitrile) depending on the analytical method.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.

Visualizing Experimental Workflows and Degradation Pathways

To further aid researchers, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Assay Buffer/Medium thaw->dilute experiment Perform Experiment dilute->experiment sampling Collect Samples at Time Points experiment->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine Degradation Rate analysis->data

Caption: A typical workflow for the preparation, use, and stability analysis of this compound solutions.

degradation_pathway This compound This compound Oxidized_Products Oxidized Degradation Products This compound->Oxidized_Products Oxidation (O2, Peroxides) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV) Hydrolysis_Products Hydrolysis Products (pH dependent) This compound->Hydrolysis_Products pH > 7 Enzymatic_Metabolites Enzymatic Metabolites This compound->Enzymatic_Metabolites Enzymes

References

Technical Support Center: Optimizing Catharanthine Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Catharanthine peaks during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by HPLC?

A1: The most frequent challenges in the HPLC analysis of this compound and other Catharanthus alkaloids include poor peak resolution, peak tailing, peak broadening, and issues with retention time reproducibility.[1][2][3][4] These problems can stem from various factors including the complexity of the plant extract matrix, suboptimal chromatographic conditions, and interactions between the analyte and the stationary phase.

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase C18 columns are predominantly used for the separation of Catharanthus alkaloids, including this compound.[5][6][7][8][9] Several studies have demonstrated successful separation using C18 columns of varying dimensions and particle sizes. For instance, a Symmetry C18 column has been suggested as a good choice for this analysis.[8]

Q3: Should I use an isocratic or gradient elution method for separating this compound?

A3: Both isocratic and gradient elution methods have been successfully employed for the analysis of this compound. The choice depends on the complexity of the sample matrix and the specific separation goals.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler and can provide good reproducibility for routine analysis of less complex samples.[8][10]

  • Gradient elution , where the mobile phase composition changes during the run, is often preferred for complex mixtures containing compounds with a wide range of polarities. It can lead to better resolution and sharper peaks for all analytes.[9][10][11][12][13]

Q4: How does the mobile phase pH affect the resolution of this compound peaks?

A4: The pH of the mobile phase is a critical parameter that significantly influences the retention and peak shape of ionizable compounds like alkaloids.[14][15][16][17] For basic compounds such as this compound, operating at a pH that suppresses the ionization of silanol groups on the silica-based stationary phase (typically lower pH) can reduce peak tailing and improve peak shape.[1][18] Conversely, adjusting the pH can alter the ionization state of the analyte itself, thereby affecting its retention time and selectivity. It is generally recommended to work at a pH at least one unit away from the analyte's pKa to ensure it is in a single ionization state.[16]

Troubleshooting Guide

Issue 1: Poor Peak Resolution

Symptom: this compound peak is not well separated from adjacent peaks, leading to co-elution.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) ratio. For complex samples, consider switching from an isocratic to a gradient elution method to improve separation.[10][11][13]
Incorrect Mobile Phase pH Adjust the pH of the mobile phase. For basic compounds like this compound, a slightly acidic pH (e.g., 3.5) can improve peak shape and resolution by suppressing silanol interactions.[1][19] Ensure the chosen pH is within the stable range for your column.[15]
Suboptimal Column Choice Ensure you are using a suitable column, such as a reversed-phase C18.[5][8] If resolution is still an issue, consider a column with a different particle size, length, or a different stationary phase chemistry.
Flow Rate is Too High Decrease the flow rate. This can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.
Issue 2: Peak Tailing

Symptom: The this compound peak is asymmetrical with a trailing edge that extends further than the leading edge.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol Groups Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[8] Alternatively, use a highly deactivated, end-capped column.[20] Operating at a lower pH can also suppress silanol ionization.[1][18]
Column Overload Dilute the sample and inject a smaller volume to see if the peak shape improves.[1][2]
Column Contamination or Degradation Use a guard column to protect the analytical column from strongly retained matrix components.[3] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[2]
Extra-column Dead Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[20][21]
Issue 3: Peak Broadening

Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.

Possible Causes & Solutions:

CauseRecommended Solution
Column Efficiency Decline This can be due to column aging or contamination.[22][23] Try cleaning the column or replacing it if necessary. Using a column with smaller particles can also increase efficiency and lead to sharper peaks.
Mismatch between Injection Solvent and Mobile Phase Ideally, the injection solvent should be weaker than or the same as the initial mobile phase to ensure proper peak focusing at the column head. Injecting in a much stronger solvent can cause peak broadening.[18][22]
High Flow Rate A flow rate that is too high can lead to peak broadening. Optimize the flow rate for your column dimensions.[23]
Temperature Gradients within the Column Use a column oven to maintain a stable and uniform temperature. Preheating the mobile phase before it enters the column can also help.[21]

Experimental Protocols

Protocol 1: Sample Preparation from Catharanthus roseus Leaves

This protocol provides a general guideline for the extraction of alkaloids from plant material.

  • Drying and Grinding: Shade dry fresh leaves of Catharanthus roseus and grind them into a fine powder.[24]

  • Extraction:

    • Soak 50 g of the dried leaf powder in 500 ml of methanol overnight.[24]

    • Alternatively, use a Soxhlet apparatus with hexane for 6 hours at 70°C.[24]

  • Solvent Evaporation: Evaporate the methanol using a water bath.

  • Acid-Base Partitioning:

    • Resuspend the residue in 20 ml of 0.1 N HCl.

    • Extract this acidic solution with ethyl acetate for 3 hours to remove non-alkaloidal compounds.

    • Discard the ethyl acetate phase.

    • Make the aqueous phase alkaline (e.g., with ammonium hydroxide) and extract the alkaloids with an organic solvent like ethyl acetate or chloroform.

  • Final Preparation: Evaporate the organic solvent containing the alkaloids. Re-dissolve the residue in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before HPLC injection.[24]

Protocol 2: Example HPLC Method for this compound Analysis

This is an example of an isocratic HPLC method that has been used for the separation of Catharanthus alkaloids.[8]

  • Column: Zorbax Eclipse plus C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile:Ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 297 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC analysis of this compound and related alkaloids.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterDescriptionReference
Column Type Reversed-phase C18[5][8][9]
Column Dimensions 250 mm x 4.6 mm[8][25]
Particle Size 5 µm[8]
Mobile Phase (Isocratic) Acetonitrile-0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5)
Mobile Phase (Isocratic) Methanol:Acetonitrile:Ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v)[8]
Mobile Phase (Gradient) A: Methanol, B: 5 mM phosphate buffer, C: Acetonitrile[9]
Flow Rate 1.0 - 2.0 mL/min[8][9]
Detection Wavelength 220 nm, 254 nm, 297 nm[9][25]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor this compound Peak Resolution check_resolution Is resolution the primary issue? start->check_resolution check_tailing Is peak tailing observed? check_resolution->check_tailing No optimize_mobile_phase Optimize Mobile Phase (Organic ratio, pH, Gradient) check_resolution->optimize_mobile_phase Yes check_broadening Is peak broadening observed? check_tailing->check_broadening No address_silanol Address Silanol Interactions (Add competing base, lower pH) check_tailing->address_silanol Yes check_injection Check Injection Solvent & Volume check_broadening->check_injection Yes end End: Improved Peak Shape check_broadening->end No change_column Consider Different Column (e.g., different particle size or chemistry) optimize_mobile_phase->change_column adjust_flow_rate Adjust Flow Rate change_column->adjust_flow_rate adjust_flow_rate->end check_overload Check for Column Overload (Dilute sample) address_silanol->check_overload check_column_health Check Column Health (Use guard column, flush/replace) check_overload->check_column_health check_column_health->end check_system Check System for Dead Volume check_injection->check_system check_system->end

Caption: Troubleshooting workflow for enhancing this compound peak resolution in HPLC.

Factors_Affecting_Peak_Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_operational Operational Parameters organic_modifier Organic Modifier (Type & Ratio) peak_resolution This compound Peak Resolution organic_modifier->peak_resolution ph pH ph->peak_resolution additives Additives (e.g., TEA, Buffers) additives->peak_resolution stationary_phase Stationary Phase (e.g., C18, End-capping) stationary_phase->peak_resolution dimensions Dimensions (Length, Diameter, Particle Size) dimensions->peak_resolution flow_rate Flow Rate flow_rate->peak_resolution temperature Temperature temperature->peak_resolution injection_volume Injection Volume injection_volume->peak_resolution

Caption: Key factors influencing the resolution of this compound peaks in HPLC analysis.

References

Addressing matrix effects in the analysis of Catharanthine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Catharanthine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying this compound in biological matrices?

The primary challenge is the "matrix effect," where endogenous components of the biological sample (e.g., phospholipids, salts, and proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Other challenges include achieving adequate sensitivity for low concentrations, ensuring the stability of the analyte during sample processing, and obtaining good chromatographic peak shape.

Q2: What is ion suppression and how does it affect this compound analysis?

Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity and can result in an underestimation of the true concentration. In electrospray ionization (ESI), which is commonly used for this compound analysis, matrix components can compete for ionization, alter droplet surface tension, and lead to incomplete solvent evaporation, all of which contribute to ion suppression.[2]

Q3: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects involves a multi-faceted approach:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before LC-MS/MS analysis.[1]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is essential.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated this compound internal standard is the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[4][5][6]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q4: What type of internal standard is best for this compound quantification?

A stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., this compound-d3 or -d4), is highly recommended.[4][5][6] SIL-IS have nearly identical chemical and physical properties to the analyte and will behave similarly during sample extraction, chromatography, and ionization.[4][6] This allows for the most accurate correction of variability and matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and experience the same degree of matrix effect, potentially compromising accuracy.[4]

Q5: What are typical MRM transitions for this compound?

For positive ion mode electrospray ionization (ESI+), a common precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 337.19.[7][8] Common product ions for quantification and qualification include m/z 144.1 and 168.3.[8] Therefore, typical MRM transitions would be 337.2 → 144.1 and 337.2 → 168.3. It is always recommended to optimize these transitions on your specific instrument.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary Silanol Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based column packing material.[4][9]- Use an End-Capped Column: Select a column that has been "end-capped" to reduce the number of free silanol groups. - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with 0.1% formic acid) will ensure this compound is protonated and less likely to interact with silanols. - Add a Buffer: Incorporating a buffer like ammonium formate into the mobile phase can help to mask silanol interactions.[4]
Column Overload: Injecting too high a concentration of the analyte.- Dilute the Sample: Reduce the concentration of the injected sample. - Decrease Injection Volume: Inject a smaller volume onto the column.
Column Contamination: Buildup of matrix components on the column frit or packing material.[5]- Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Implement a Column Wash Step: After the elution of this compound, include a high-organic wash in your gradient to clean the column. - Backflush the Column: If the frit is suspected to be partially blocked, reversing the column and flushing to waste may help.[10]
Peak Fronting Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (higher organic content) than the initial mobile phase conditions, it can cause the analyte to move through the top of the column too quickly.- Reconstitute in Initial Mobile Phase: After evaporation of the extraction solvent, reconstitute the sample in the starting mobile phase of your gradient.
Inconsistent or Low Analyte Recovery
Symptom Potential Cause Troubleshooting Step
Low and Variable Recovery Suboptimal Extraction pH: The extraction efficiency of this compound, an alkaloid, is highly dependent on the pH of the sample and extraction solvent.- Optimize LLE pH: For liquid-liquid extraction, ensure the aqueous sample is basified (e.g., pH 9-10) to neutralize this compound, making it more soluble in organic extraction solvents like ethyl acetate or methyl tert-butyl ether.
Inefficient SPE Elution: The elution solvent in the Solid Phase Extraction protocol may not be strong enough to desorb this compound from the sorbent.- Increase Elution Solvent Strength: Try a higher percentage of organic solvent (e.g., methanol or acetonitrile) in the elution step. The addition of a small amount of acid or base to the elution solvent can also improve recovery depending on the SPE sorbent chemistry.
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces during sample processing.- Use Silanized Glassware or Polypropylene Tubes: This can help to minimize non-specific binding.
Precipitation During Evaporation Poor Solubility in Reconstitution Solvent: The dried extract may not fully redissolve in the reconstitution solvent.- Optimize Reconstitution Solvent: Test different compositions of the reconstitution solvent. A small percentage of organic solvent that is compatible with the initial mobile phase may be necessary to ensure complete dissolution.
Signal Instability or Drift (Ion Suppression/Enhancement)
Symptom Potential Cause Troubleshooting Step
Gradual Decrease in Signal Over a Run Matrix Buildup in the Ion Source: Accumulation of non-volatile matrix components in the MS source can lead to a decline in sensitivity.[3]- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer, lenses). - Use a Divert Valve: Program the divert valve to send the highly aqueous portion of the gradient (containing salts) and the highly organic column wash to waste, only allowing the analyte peak to enter the mass spectrometer.[3]
Erratic Signal or "Spikes" Co-eluting Interferences: A component of the matrix is eluting at the same time as this compound and interfering with its ionization.- Improve Chromatographic Resolution: Modify the gradient, flow rate, or column chemistry to separate the interference from the analyte peak. - Enhance Sample Cleanup: Re-evaluate the sample preparation method (SPE or LLE) to more effectively remove the interfering components.
Inconsistent Results Between Different Sample Lots Variability in Matrix Effects: Different batches of biological matrix (e.g., plasma from different donors) can have varying levels of endogenous components, leading to different degrees of ion suppression.[6]- Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound IS is the most effective way to compensate for this variability.[4][5][6] - Evaluate Matrix Effect Across Multiple Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[6]

Quantitative Data Summary

The following tables summarize quantitative data from validated bioanalytical methods for this compound.

Table 1: Sample Preparation and Recovery Data

Biological MatrixSample Preparation MethodRecovery (%)Reference
Rat PlasmaProtein Precipitation (Acetonitrile) followed by LLE (Ethyl Acetate)88.5 - 96.5[7]
C. roseus Cell CultureLLE (Ethyl Acetate)>90 (estimated)[11]
C. roseus Plant TissueHomogenization and LLENot specified

Table 2: LC-MS/MS Method Validation Parameters

ParameterRat PlasmaC. roseus Cell Culture
Linearity Range 2 - 2000 ng/mL1.00 - 6250.0 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL1.00 ng/mL
Accuracy (% Bias) -6.2 to 8.1-12.0 to 11.8
Precision (%RSD) < 15< 7.81
Matrix Effect (%) 95.3 - 104.7Not explicitly reported, but method was validated
Reference [7][11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for the analysis of this compound in rat plasma.[7]

  • Sample Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of plasma sample, calibrator, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the working solution of the internal standard (e.g., a structural analog or deuterated this compound) to each tube. Vortex for 30 seconds.

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.

  • pH Adjustment: Add 50 µL of 1 M NaOH to basify the sample. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 1 minute.

  • Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Generic Solid Phase Extraction (SPE) for this compound from Biological Fluids

This is a general protocol for a C18 SPE cartridge and should be optimized for the specific biological matrix.

  • Sample Pre-treatment: To 500 µL of the biological fluid (e.g., urine or plasma), add 500 µL of 4% phosphoric acid. Vortex to mix. Add the internal standard solution.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol. A second elution with 1 mL of 5% ammonium hydroxide in methanol can be performed to ensure complete recovery of basic compounds.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (Deuterated this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A typical workflow for the analysis of this compound in biological samples.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Quantification Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Use_SIL_IS Implement a SIL-IS (e.g., Deuterated this compound) Check_IS->Use_SIL_IS No Check_Chromatography Review Chromatograms for Co-eluting Peaks Check_IS->Check_Chromatography Yes Use_SIL_IS->Check_Chromatography Optimize_LC Optimize LC Method (Gradient, Column, etc.) Check_Chromatography->Optimize_LC Yes, Co-elution Observed Check_Sample_Prep Is Sample Preparation Sufficiently Removing Interferences? Check_Chromatography->Check_Sample_Prep No Co-elution Final_Check Re-validate Method with Optimized Parameters Optimize_LC->Final_Check Optimize_SPE_LLE Optimize SPE or LLE Protocol (e.g., Wash/Elution Solvents, pH) Check_Sample_Prep->Optimize_SPE_LLE No, High Matrix Effect Check_Sample_Prep->Final_Check Yes, Low Matrix Effect Optimize_SPE_LLE->Final_Check

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Improving the Solubility of Catharanthine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

1. What is the general solubility of catharanthine?

This compound is a lipophilic alkaloid with poor aqueous solubility.[1] It is practically insoluble in water (< 0.1 mg/mL).[2] However, it exhibits good solubility in several organic solvents. Creating a stock solution in an appropriate organic solvent is the recommended first step for preparing this compound for in vitro studies.

2. Which organic solvents are recommended for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[2] Other organic solvents such as dimethylformamide (DMF), ethanol, and methanol can also be used.[2] this compound tartrate, a salt form of the compound, is reported to be soluble in ethanol.[3]

3. How do I prepare a working solution of this compound in an aqueous medium for my in vitro assay?

The standard method is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, typically DMSO, to create a high-concentration stock solution.[2] This stock solution is then serially diluted with the desired aqueous buffer or cell culture medium to achieve the final working concentration.[2] It is crucial to ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the cells or the assay system.

4. What is the recommended storage condition for this compound powder and its stock solutions?

  • This compound Powder: For long-term storage, this compound as a solid should be stored at -20°C. It is reported to be stable for at least two years under these conditions.[2]

  • Stock Solutions: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent hydration of the solvent. Under these conditions, the stock solution can be stable for several months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Aqueous solutions of this compound are not recommended for storage and should be prepared fresh on the day of use.[2]

5. How does pH affect the solubility of this compound?

As an alkaloid, this compound's solubility is pH-dependent. It exhibits improved solubility and stability in acidic aqueous media due to the formation of soluble salts.[4][5] Conversely, its solubility decreases in neutral to alkaline conditions.

6. What are the typical effective concentrations of this compound used in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being conducted. For instance, in an antifungal study, this compound inhibited the growth of Phytophthora parasitica zoospores at a concentration of 10 µg/mL.[6] In cancer cell lines, the half-maximal inhibitory concentration (IC50) can range from the low micromolar to higher concentrations. For example, the IC50 value for HepG2 liver carcinoma cells was determined to be 4.217 µg/mL.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Data on this compound Solubility

The following tables summarize the available quantitative data on the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (297.24 mM)Room TemperatureSaturation may be higher.[7]
Dimethylformamide (DMF)~30 mg/mLRoom TemperaturePurge with an inert gas.[2]
Water< 0.1 mg/mLRoom TemperaturePractically insoluble.[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLRoom TemperaturePrepared by diluting a DMSO stock.[2]
EthanolSolubleRoom TemperatureThis compound tartrate is soluble in ethanol.[3]

Table 2: Reported IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIC50 ValueReference
HepG2 (Liver Carcinoma)MTT Assay4.217 µg/mL[4]
HeLa (Cervical Cancer)Antiproliferative Assay1.2 ± 0.09 µM (for a derivative)[8]
CardiomyocytesVOCC Inhibition220 µM[9]
Vascular Smooth Muscle Cells (VSMCs)VOCC Inhibition8 µM[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is difficult to dissolve in the organic solvent. 1. Insufficient solvent volume.2. Low temperature.3. Impure solvent.1. Ensure you are using a sufficient volume of solvent to reach the desired concentration.2. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.3. Use high-purity, anhydrous grade solvents.
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. 1. The final concentration of this compound exceeds its aqueous solubility limit.2. The final concentration of DMSO is too low to maintain solubility.3. Rapid addition of the stock solution to the aqueous medium.1. Prepare a more dilute final working solution.2. Increase the final DMSO concentration, ensuring it remains non-toxic to your cells (typically ≤ 0.5%).3. Add the DMSO stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid mixing.
Precipitate forms in the cell culture plate during incubation. 1. Evaporation of the culture medium, leading to an increase in the effective concentration of this compound.2. Interaction of this compound with components of the cell culture medium or serum.3. Temperature fluctuations.1. Ensure proper humidification of the incubator and use sealed plates or flasks.2. Reduce the serum concentration if possible or test different types of media.3. Maintain a stable temperature in the incubator and avoid repeated removal of plates.
Inconsistent experimental results. 1. Degradation of this compound in the stock or working solution.2. Incomplete dissolution of this compound.3. Adsorption of this compound to plasticware.1. Prepare fresh working solutions for each experiment. Store DMSO stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.2. Visually inspect the stock solution to ensure there are no visible crystals before making dilutions.3. Use low-adhesion plasticware if significant loss of compound is suspected.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays (e.g., MTT Assay)

This protocol provides a general guideline for preparing this compound solutions. It is recommended to optimize the concentrations and final solvent percentage based on your specific cell line and experimental conditions.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., RPMI, DMEM)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a 10 mM DMSO Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 336.43 g/mol ).

    • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to facilitate dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution with sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.

    • It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.

    • Ensure the final concentration of DMSO in the working solutions is below the tolerance level of your cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

    • Use the freshly prepared working solutions immediately for your assay.

Visualizations

This compound Solution Preparation Workflow

G Workflow for Preparing this compound Solutions start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute working Final Working Solution dilute->working assay Use Immediately in In Vitro Assay working->assay

Caption: A step-by-step workflow for preparing this compound solutions for in vitro experiments.

This compound-Induced Autophagy via mTOR Inhibition

G Simplified Signaling Pathway of this compound-Induced Autophagy cluster_cell Cell This compound This compound mTORC1 mTORC1 Complex This compound->mTORC1 Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition autophagosome Autophagosome Formation ULK1_complex->autophagosome Activation autophagy Autophagy autophagosome->autophagy

Caption: this compound induces autophagy by inhibiting the mTORC1 complex.

References

Validation & Comparative

Validating the Anticancer Activity of Catharanthine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anticancer activity of Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, across various cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying molecular pathways.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cell LineCancer TypeIC50 ValueAssayReference
HCT-116Colorectal Carcinoma60 µg/mLMTT Assay[1]
HepG2Liver Carcinoma~135 µMMTT Assay[2][3][4]

Note: The IC50 value for HepG2 cells is an approximation based on concentrations used to induce apoptosis in published studies, as the precise value was not explicitly stated in the referenced abstracts.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and autophagy, and by disrupting microtubule dynamics. A key signaling pathway modulated by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Modulation of the mTOR Signaling Pathway

This compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[2][3] This inhibition leads to the activation of autophagy and a reduction in protein synthesis, ultimately contributing to cell death in cancer cells. The alkaloid has been observed to decrease the expression of Akt, a key upstream activator of mTOR.[2][3]

mTOR_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis promotes Cell_Death Cell_Death Autophagy->Cell_Death leads to

This compound's inhibition of the mTOR signaling pathway.
Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[2][3] This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine on the cell membrane, which can be detected by Annexin V staining.

Apoptosis_Induction cluster_0 Treatment cluster_1 Cellular Response cluster_2 Outcome This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell treats Apoptotic_Cell Apoptotic_Cell Cancer_Cell->Apoptotic_Cell undergoes apoptosis Cell_Death Cell_Death Apoptotic_Cell->Cell_Death results in

The process of apoptosis induction by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anticancer activity of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins in the mTOR signaling pathway.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, mTOR, p-mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

This guide provides a foundational overview of the anticancer activities of this compound. Further research is warranted to explore its full therapeutic potential and to elucidate the detailed molecular mechanisms in a wider range of cancer types.

References

A Comparative Analysis of the Cytotoxic Effects of Catharanthine and Vindoline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. Among the myriad of natural compounds investigated, the Vinca alkaloids isolated from Catharanthus roseus have emerged as a cornerstone of chemotherapy. This guide provides a detailed comparison of the cytotoxic properties of two monomeric Vinca alkaloids, catharanthine and vindoline. These compounds are the biosynthetic precursors to the clinically vital dimeric alkaloids, vinblastine and vincristine.[1] This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Executive Summary

While this compound and vindoline are structurally related and originate from the same plant, their cytotoxic profiles are markedly different. Experimental evidence consistently indicates that this compound possesses significant cytotoxic and pro-apoptotic properties, whereas vindoline exhibits minimal to negligible anticancer activity on its own. The cytotoxic efficacy of the dimeric Vinca alkaloids is attributed to the synergistic action of both the this compound and vindoline moieties, with the this compound domain being primarily responsible for the cytotoxic effect.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and vindoline against various cancer cell lines. It is important to note that a direct comparison is challenging as the data is compiled from different studies that may have employed varied experimental conditions.

CompoundCell LineCancer TypeIC50 ValueReference
This compound HepG2Liver CarcinomaNot explicitly stated(Ghorbani et al., 2024)[2]
Vindoline VariousGynecological CancersInconsiderable(Keglevich et al., 2020)

Note: The available literature strongly suggests that vindoline has low cytotoxic activity, and therefore, specific IC50 values are often not reported in isolation.

Experimental Protocols

The most common method for evaluating the cytotoxicity of this compound and vindoline is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

This protocol outlines the key steps for assessing cell viability after treatment with this compound or vindoline.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).

    • Incubate the plate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and vindoline in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and the general mechanism of Vinca alkaloids involve the disruption of cellular processes critical for cancer cell survival and proliferation.

This compound's Mechanism of Action

This compound has been shown to induce cytotoxicity through multiple pathways:

  • Disruption of the Cell Cycle: Like other Vinca alkaloids, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division.[2][3] This leads to an arrest of the cell cycle.

  • Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) in cancer cells.[2][3]

  • Activation of Autophagy via mTOR Inhibition: this compound can activate autophagy, a cellular self-degradation process, by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival.

Catharanthine_Signaling_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces Autophagy Autophagy mTOR->Autophagy inhibits

This compound's known signaling pathway leading to cytotoxicity.

General Mechanism of Vinca Alkaloids

The primary mechanism of action for dimeric Vinca alkaloids, and by extension, the active this compound monomer, is the disruption of microtubule dynamics.

  • Microtubule Destabilization: Vinca alkaloids bind to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[4]

  • Mitotic Arrest: The disruption of microtubule formation prevents the assembly of the mitotic spindle, which is essential for the separation of chromosomes during mitosis. This leads to an arrest of the cell cycle in the metaphase.[5]

Vinca_Alkaloid_Mechanism Vinca_Alkaloid Vinca Alkaloid (e.g., this compound) Tubulin Tubulin Vinca_Alkaloid->Tubulin binds to Microtubule_Assembly Microtubule Assembly Vinca_Alkaloid->Microtubule_Assembly inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest disruption leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis induces

General mechanism of action for Vinca alkaloids.

Vindoline's Role

Vindoline, while not significantly cytotoxic on its own, plays a crucial role in the activity of dimeric Vinca alkaloids. The vindoline domain is primarily responsible for binding to the tubulin heterodimer, while the this compound moiety exerts the cytotoxic effect. This cooperative action is essential for the high efficacy of vinblastine and vincristine.

Conclusion

The comparative analysis of this compound and vindoline reveals a clear distinction in their cytotoxic properties. This compound is a moderately potent cytotoxic agent that induces cell death through the disruption of the cell cycle, apoptosis, and autophagy. In contrast, vindoline demonstrates minimal intrinsic anticancer activity. This disparity underscores the importance of the this compound moiety for the cytotoxic effects of the clinically used dimeric Vinca alkaloids.

For researchers in drug development, this information highlights this compound as a potential scaffold for the development of novel anticancer agents. Further investigation into the specific molecular targets of this compound and the synthesis of derivatives could lead to the discovery of more potent and selective chemotherapeutic drugs. Future studies should aim to provide a direct and comprehensive comparison of the cytotoxic profiles of this compound and vindoline across a broad panel of cancer cell lines under standardized conditions to more accurately quantify their relative potencies.

References

Navigating Specificity: A Guide to Catharanthine Cross-Reactivity in Vinca Alkaloid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vinca alkaloids is paramount. This guide provides a comparative analysis of immunoassay specificity, with a focus on the cross-reactivity of catharanthine, a key precursor to the therapeutic dimeric alkaloids, vinblastine and vincristine. Understanding the potential for cross-reactivity is crucial for the reliable interpretation of immunoassay data in research and clinical settings.

Introduction to Vinca Alkaloids and Immunoassays

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents widely used in cancer chemotherapy. The most prominent members of this family are the dimeric alkaloids vinblastine and vincristine. These complex molecules are formed through the enzymatic coupling of two monomeric precursors: this compound and vindoline.

Immunoassays are indispensable tools for the detection and quantification of vinca alkaloids in various biological matrices. These assays leverage the high specificity of antibodies to bind to their target molecules. However, the structural similarity between related compounds can sometimes lead to cross-reactivity, where an antibody binds to a non-target molecule, potentially leading to inaccurate measurements. This guide specifically addresses the cross-reactivity of this compound in immunoassays designed for the detection of vinblastine and vincristine.

The Question of this compound Cross-Reactivity

Given that this compound constitutes a significant structural component of both vinblastine and vincristine, its potential to cross-react in immunoassays for these dimeric alkaloids is a valid concern. Early immunoassays utilizing polyclonal antibodies often exhibited broader cross-reactivity, with the potential to recognize related structures. However, the advent of monoclonal antibody technology has enabled the development of highly specific assays that can discriminate between structurally similar molecules.

A key study on the development of monoclonal antibodies for vinca alkaloids investigated the specificity of five different antibody clones (Vinca 1-5) raised against vinblastine. The findings from this research were definitive: no significant cross-reactivity was observed with the monomeric alkaloids this compound or vindoline for any of the tested monoclonal antibodies. This indicates that modern immunoassays employing well-characterized monoclonal antibodies can effectively distinguish the dimeric therapeutic agents from their monomeric precursors.

While some studies on novel synthetic vinca alkaloids have utilized monoclonal antibodies with a high affinity for the this compound nucleus of the dimeric compounds, this highlights the importance of the this compound structure as a key antigenic determinant when presented as part of the larger dimeric molecule. It does not, however, contradict the finding that this compound alone does not significantly compete for antibody binding in assays designed for vinblastine or vincristine.

Comparison of Immunoassay Performance

The specificity of an immunoassay for vinca alkaloids is critically dependent on the nature of the antibody used.

Antibody TypeCross-Reactivity with this compoundSpecificityRecommendation
Polyclonal Antibodies Potential for cross-reactivityLowerUse with caution; may require sample purification.
Monoclonal Antibodies No significant cross-reactivity reportedHighRecommended for accurate quantification of vinblastine and vincristine.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A common method employed is the competitive inhibition enzyme-linked immunosorbent assay (ELISA).

Competitive Inhibition ELISA for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of a compound (e.g., this compound) by its ability to compete with the target analyte (e.g., vinblastine) for a limited number of antibody binding sites.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-vinca alkaloid monoclonal antibody

  • Vinblastine-peroxidase (or other enzyme) conjugate

  • This compound and other potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for peroxidase)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the anti-vinca alkaloid monoclonal antibody, diluted in coating buffer. The plate is incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: A solution containing a fixed concentration of the vinblastine-enzyme conjugate is mixed with varying concentrations of the test compound (this compound) or the standard (vinblastine). This mixture is then added to the antibody-coated wells. The plate is incubated for 1-2 hours at room temperature, allowing the free alkaloid and the enzyme-conjugated alkaloid to compete for binding to the immobilized antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: The enzyme substrate is added to each well, and the plate is incubated in the dark to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution.

  • Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

Data Analysis: The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (Concentration of standard at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

A lower concentration of the cross-reactant required to achieve 50% inhibition indicates a higher degree of cross-reactivity.

Visualizing the Concepts

To further clarify the principles and molecular relationships discussed, the following diagrams are provided.

Competitive Immunoassay cluster_0 Antibody Coated Well cluster_1 Analytes in Solution cluster_2 Binding Competition Ab Antibody BindingSite Target Vinca Alkaloid (Target) Target->BindingSite Binds CrossReactant This compound (Potential Cross-Reactant) CrossReactant->BindingSite Minimal to No Binding Conjugate Enzyme-Conjugated Vinca Alkaloid Conjugate->BindingSite Binds & Signals

Caption: Competitive immunoassay principle for vinca alkaloids.

Vinca_Alkaloid_Structures cluster_precursors Monomeric Precursors cluster_dimers Dimeric Alkaloids This compound This compound Vinblastine Vinblastine This compound->Vinblastine Vincristine Vincristine This compound->Vincristine Vindoline Vindoline Vindoline->Vinblastine Vindoline->Vincristine

Catharanthine's Mechanism of Action: A Comparative Guide to Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of catharanthine with other prominent vinca alkaloids, namely vinblastine and vincristine. The information presented is supported by experimental data to facilitate an objective evaluation of their performance.

Introduction to Vinca Alkaloids

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a class of microtubule-targeting agents widely used in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The most well-known and clinically utilized vinca alkaloids are vinblastine and vincristine. This compound and vindoline are the monomeric precursors that couple to form the dimeric vinblastine. While this compound itself is not used clinically as an anticancer agent, it exhibits biological activities and serves as a crucial building block for the synthesis of potent dimeric vinca alkaloids.

Comparative Mechanism of Action

The fundamental mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. However, the specific effects and potencies can vary between the different alkaloids.

Interaction with Tubulin and Microtubule Dynamics

Vinca alkaloids bind to the β-tubulin subunit at a specific site, known as the vinca domain. This binding disrupts the assembly and disassembly of microtubules. At high concentrations, vinca alkaloids lead to the depolymerization of microtubules. At lower, clinically relevant concentrations, they suppress microtubule dynamics by reducing the rate and extent of microtubule growth and shortening.

This compound's Role: this compound, as a monomeric precursor, has a significantly lower affinity for tubulin compared to its dimeric counterparts, vinblastine and vincristine. Studies have shown that this compound can induce the self-association of tubulin into linear polymers, but with a much lower efficacy than vinblastine or vincristine[1][2]. The binding of vinblastine and vincristine to tubulin is primarily driven by the interaction of the this compound moiety, while the vindoline portion acts as an anchor[1][2]. Vindoline on its own has a marginally detectable effect on tubulin[1][2]. This suggests that the dimeric structure is crucial for the high-affinity binding and potent anti-mitotic activity of vinblastine and vincristine.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the effects of this compound, vinblastine, and vincristine.

Tubulin Binding and Polymerization Inhibition
ParameterThis compoundVinblastineVincristineReference
Tubulin Self-Association Efficacy 75% of Vinblastine/VincristineHighHigh[1][2]
Binding Constant (Kb) to Tubulin Dimer (2.8 ± 0.4) x 103 M-1High Affinity (Varies with conditions)High Affinity (Varies with conditions)[1][2]
Inhibition of Tubulin Self-Assembly Less effective (requires ~3 orders of magnitude higher concentration)Potent InhibitorPotent Inhibitor[1][2]

Table 1: Comparison of the effects of this compound, vinblastine, and vincristine on tubulin.

Cytotoxicity (IC50 Values)

Direct comparative IC50 values for this compound alongside vinblastine and vincristine in the same study are limited. The following table presents a compilation of IC50 values from various sources to provide a general comparison of their cytotoxic potential. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.

Cell LineThis compound (µM)Vinblastine (µM)Vincristine (µM)Reference
HepG2 IC50 determined via MTT assay--[3][4]
HeLa -~0.003 - 0.006~0.0014 - 0.0026[5][6]
A549 -~0.001 - 0.005~0.002 - 0.01[7][8]
MCF-7 -~0.001 - 67.12~0.002 - 239.51[9][10]

Table 2: Compilation of reported IC50 values for this compound, vinblastine, and vincristine in various cancer cell lines. Note: These values are from different studies and should be interpreted with caution.

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by vinca alkaloids triggers a cascade of downstream cellular events, ultimately leading to cell death.

Mitotic Arrest

By interfering with the formation and function of the mitotic spindle, vinca alkaloids cause cells to arrest in the metaphase of mitosis. This prolonged mitotic arrest is a key trigger for apoptosis. While vinblastine and vincristine are potent inducers of mitotic arrest, the effect of this compound is significantly weaker due to its lower affinity for tubulin[11][12].

Mitotic_Arrest_Pathway cluster_0 Vinca Alkaloids cluster_1 Cellular Target cluster_2 Cellular Process cluster_3 Cellular Outcome Vinca Vincristine / Vinblastine Tubulin β-Tubulin Vinca->Tubulin High Affinity Binding Microtubule Microtubule Dynamics (Assembly/Disassembly) Vinca->Microtubule Inhibition This compound This compound This compound->Tubulin Low Affinity Binding This compound->Microtubule Weak Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Disruption Arrest Mitotic Arrest (M-Phase) Spindle->Arrest Failure

Vinca Alkaloid Induced Mitotic Arrest
Apoptosis Induction

Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death. Both vinblastine and vincristine are potent inducers of apoptosis[13][14]. This compound has also been shown to induce apoptosis, although the comparative potency with its dimeric counterparts is not well-established in a single study[15][16].

Apoptosis_Pathway Mitotic_Arrest Mitotic Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic Apoptotic Pathway

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow Tubulin Purified Tubulin + GTP Mix Mix on Ice Tubulin->Mix Compound Test Compound (Vinca Alkaloid) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm (Turbidity) Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze

Tubulin Polymerization Assay Workflow

Methodology:

  • Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2), test compounds (this compound, vinblastine, vincristine) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • On ice, add polymerization buffer, GTP, and the test compound to a microplate well.

    • Add purified tubulin to the mixture.

    • Place the microplate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization, the maximum polymer mass, and the lag time for nucleation can be determined and compared between different compounds.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.

Methodology:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, vinblastine, vincristine) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.

Conclusion

References

A Comparative Analysis of Catharanthine and Paclitaxel on Microtubule Dynamics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the contrasting mechanisms of two potent microtubule-targeting agents, Catharanthine and Paclitaxel. This report details their effects on microtubule polymerization, stability, and associated signaling pathways, supported by experimental data and protocols.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), makes them a key target for anticancer drugs. This guide provides a comparative study of two prominent microtubule-targeting agents: this compound, a vinca alkaloid that destabilizes microtubules, and paclitaxel, a taxane that stabilizes them. Understanding their distinct mechanisms is crucial for the development of novel chemotherapeutic strategies.

Mechanism of Action: A Tale of Two Opposites

This compound and paclitaxel represent two opposing classes of microtubule-targeting agents. This compound, a precursor of the potent anticancer drugs vinblastine and vincristine, functions as a microtubule destabilizer by inhibiting tubulin polymerization. In contrast, paclitaxel is a well-established microtubule-stabilizing agent that promotes tubulin assembly and prevents depolymerization.

This compound: As a vinca alkaloid, this compound exerts its effect by binding to β-tubulin at the vinca domain, which is distinct from the binding sites of other microtubule-targeting agents like colchicine and paclitaxel. This binding inhibits the addition of tubulin dimers to the growing plus ends of microtubules, thereby shifting the equilibrium towards depolymerization. While less potent than its dimeric derivatives, vinblastine and vincristine, this compound's interaction with tubulin is fundamental to the anti-mitotic activity of vinca alkaloids. The cytotoxic effect of these compounds is largely attributed to the this compound moiety.

Paclitaxel: Paclitaxel binds to a pocket on the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule structure, making it resistant to depolymerization. The stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the formation of the mitotic spindle during cell division. This leads to a prolonged mitotic arrest, which ultimately triggers apoptosis (programmed cell death). Paclitaxel's ability to suppress microtubule dynamics is a key contributor to its potent anticancer activity.

Quantitative Comparison of Effects on Microtubule Dynamics

The following tables summarize the quantitative data on the effects of this compound and paclitaxel on microtubule dynamics, compiled from various in vitro and cell-based assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, values should be interpreted with consideration of the specific assays and cell types used.

ParameterThis compoundPaclitaxel
Primary Effect Microtubule DestabilizationMicrotubule Stabilization
Binding Site Vinca domain on β-tubulinTaxane site on β-tubulin in the microtubule
Effect on Polymerization InhibitionPromotion

Table 1: General Comparison of this compound and Paclitaxel

ParameterThis compoundReference
Binding Constant (Kd) to Tubulin (2.8 ± 0.4) x 10³ M⁻¹[1]
Efficacy in Tubulin Self-Association 75% that of vinblastine/vincristine[1]
IC50 for Tubulin Polymerization Inhibition Data not available for this compound alone. Vinblastine IC50 is 4.83 ± 0.17 nM in a cell-based assay.[2]

Table 2: Quantitative Data for this compound's Effect on Microtubules

ParameterPaclitaxelCell Type/Assay ConditionReference
IC50 for Cell Proliferation Inhibition 1.6 nMHeLa cells[3]
IC50 for Microtubule Stabilization 16.3 ± 9.0 nMMCF-7 cells[4]
234.3 ± 32.5 nMMDA-MB-231 cells[4]
246.9 ± 83.9 nMMCF-10A cells[4]
Effect on Microtubule Growth Rate 24% inhibitionCaov-3 cells (30 nM)[1][5]
18% inhibitionA-498 cells (100 nM)[1][5]
Effect on Microtubule Shortening Rate 31% inhibitionCaov-3 cells (30 nM)[1][5]
26% inhibitionA-498 cells (100 nM)[1][5]
Effect on Dynamicity 31% inhibitionCaov-3 cells (30 nM)[1][5]
63% inhibitionA-498 cells (100 nM)[1][5]

Table 3: Quantitative Data for Paclitaxel's Effect on Microtubule Dynamics

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing the effects of compounds on microtubule dynamics.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in light scattering (turbidity) at 340-350 nm as microtubules form.

Protocol Summary:

  • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • The test compound (this compound or paclitaxel) or a vehicle control is added to the reaction mixture.

  • The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.

  • The absorbance at 340 nm is measured over time. An increase in absorbance indicates polymerization, while a decrease or lack of increase in the presence of an inhibitor like this compound suggests inhibition. Paclitaxel will show an enhanced rate and extent of polymerization.[6][7]

In Vitro Microtubule Dynamics Assay by Video Microscopy

This assay allows for the direct observation and quantification of the effects of a compound on the dynamic instability parameters of individual microtubules.

Principle: Fluorescently labeled tubulin is co-polymerized with unlabeled tubulin. The dynamic behavior of individual microtubules is then visualized and recorded using fluorescence microscopy.

Protocol Summary:

  • Microtubules are assembled from a mixture of fluorescently labeled (e.g., rhodamine-labeled) and unlabeled purified tubulin.

  • The assembled microtubules are adhered to a microscope slide within a flow chamber.

  • A solution containing the test compound and free tubulin is perfused into the chamber.

  • Time-lapse images of the microtubules are captured using a fluorescence microscope.

  • The lengths of individual microtubules are measured over time to determine the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).[8][9]

Signaling Pathways

The disruption of microtubule dynamics by this compound and paclitaxel triggers various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Paclitaxel-Induced Signaling

Paclitaxel's stabilization of microtubules is known to activate the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway.[10][11][12] This activation is a key event in paclitaxel-induced apoptosis. The pathway can be initiated by the transforming growth factor-beta-activated kinase 1 (TAK1), which then leads to the phosphorylation and activation of JNK.[11][12] Activated JNK can, in turn, modulate the activity of various downstream targets, including proteins of the Bcl-2 family, to promote apoptosis.

Paclitaxel_Signaling Paclitaxel Paclitaxel MT_Stabilization Microtubule Stabilization Paclitaxel->MT_Stabilization TAK1 TAK1 MT_Stabilization->TAK1 Activation JNK JNK/SAPK TAK1->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Paclitaxel-induced JNK/SAPK signaling pathway.
This compound-Induced Signaling

The specific signaling pathways triggered by this compound's disruption of microtubule dynamics are less well-characterized compared to those of paclitaxel. However, it is known that vinca alkaloids, in general, induce mitotic arrest, which leads to the activation of the spindle assembly checkpoint (SAC). Prolonged activation of the SAC can trigger a cascade of events leading to apoptosis. Additionally, some studies suggest that the disruption of microtubule-dependent cellular processes can lead to cellular stress and the activation of stress-related signaling pathways. In Catharanthus roseus cell cultures, the biosynthesis of this compound itself is influenced by signaling molecules like abscisic acid (ABA) and nitric oxide (NO).[13][14]

Catharanthine_Signaling This compound This compound MT_Destabilization Microtubule Destabilization This compound->MT_Destabilization Mitotic_Arrest Mitotic Arrest MT_Destabilization->Mitotic_Arrest SAC_Activation Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC_Activation Prolonged Apoptosis Apoptosis SAC_Activation->Apoptosis Induction

Proposed signaling cascade for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of microtubule-targeting agents.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Data_Analysis Comparative Data Analysis Tubulin_Polymerization->Data_Analysis Microtubule_Binding Microtubule Binding Assay Microtubule_Binding->Data_Analysis Cell_Proliferation Cell Proliferation Assay (IC50) Cell_Proliferation->Data_Analysis MT_Immunofluorescence Microtubule Immunofluorescence MT_Immunofluorescence->Data_Analysis Live_Cell_Imaging Live-Cell Imaging of Microtubule Dynamics Live_Cell_Imaging->Data_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Signaling_Analysis->Data_Analysis Compound_Selection Select Compounds (this compound, Paclitaxel) Compound_Selection->Tubulin_Polymerization Compound_Selection->Microtubule_Binding Compound_Selection->Cell_Proliferation Compound_Selection->MT_Immunofluorescence Compound_Selection->Live_Cell_Imaging Compound_Selection->Signaling_Analysis Conclusion Conclusion on Differential Effects Data_Analysis->Conclusion

General workflow for comparative analysis.

Conclusion

This compound and paclitaxel exemplify the two major classes of microtubule-targeting agents, acting through diametrically opposed mechanisms of microtubule destabilization and stabilization, respectively. While both ultimately lead to mitotic arrest and apoptosis, the subtle differences in their molecular interactions and the downstream signaling pathways they activate offer a rich area for further investigation and therapeutic exploitation. This guide provides a foundational comparison to aid researchers and drug developers in understanding these differences and in designing future studies to explore novel therapeutic strategies targeting the microtubule cytoskeleton. Further research is warranted to obtain more direct comparative quantitative data for these two compounds and to fully elucidate the signaling networks they modulate.

References

A Head-to-Head Comparison of Catharanthine's Bioactivity with Other Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, natural products remain a vital source of novel and effective anticancer agents. This guide provides a detailed, head-to-head comparison of the bioactivity of catharanthine, a monoterpenoid indole alkaloid from Catharanthus roseus, with three other prominent natural product anticancer agents: vincristine, paclitaxel, and camptothecin. This objective comparison is supported by available experimental data to aid researchers in drug discovery and development.

At a Glance: Comparative Bioactivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the comparator compounds against various human cancer cell lines. It is crucial to note that these values are compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions. However, they provide a valuable snapshot of the relative potency of these agents.

CompoundCancer Cell LineIC50 ValueSource
This compound HCT-116 (Colon Carcinoma)60 µg/mL (~178 µM)[1]
Vincristine A549 (Lung Cancer)40 nM[2]
MCF-7 (Breast Cancer)5 nM[2]
SY5Y (Neuroblastoma)1.6 nM[2]
Paclitaxel SK-BR-3 (Breast Cancer)~3.5 nM[3]
MDA-MB-231 (Breast Cancer)~0.3 µM[4]
T-47D (Breast Cancer)~19 nM[3][4]
NSCLC Cell Lines (Median)9.4 µM (24h exposure)[5]
Camptothecin HT-29 (Colon Carcinoma)37 nM - 48 nM[6]
LOX (Melanoma)37 nM - 48 nM[6]
SKOV3 (Ovarian Cancer)37 nM - 48 nM[6]
MCF-7 (Breast Cancer)89 nM[7][8]
MDA-MB-231 (Breast Cancer)250 nM[9]

Mechanisms of Action: A Divergence in Cellular Targets

The anticancer activity of these natural products stems from their distinct mechanisms of action, targeting different critical cellular processes.

This compound and Vincristine: Disrupting the Mitotic Spindle

This compound, as a vinca alkaloid monomer, is a precursor to the dimeric anticancer drugs vinblastine and vincristine.[10][11] Its bioactivity, and that of vincristine, lies in its ability to interfere with microtubule dynamics. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[7][12] This disruption prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).[7][12]

cluster_0 Vinca Alkaloids (this compound, Vincristine) Vinca Alkaloids Vinca Alkaloids Tubulin Dimers Tubulin Dimers Vinca Alkaloids->Tubulin Dimers binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest prevents Apoptosis Apoptosis Metaphase Arrest->Apoptosis

Mechanism of Action of Vinca Alkaloids.

Paclitaxel: Stabilizing the Microtubules to Death

In contrast to the vinca alkaloids, paclitaxel also targets microtubules but with an opposing effect. It hyper-stabilizes the microtubule structure, preventing their depolymerization.[2][13] This excessive stabilization results in the formation of non-functional microtubule bundles and disrupts the dynamic reorganization of the microtubule network necessary for mitosis.[2] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][13]

cluster_1 Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to and stabilizes Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization inhibits Mitotic Spindle Dynamics Mitotic Spindle Dynamics Microtubule Depolymerization->Mitotic Spindle Dynamics G2/M Arrest G2/M Arrest Mitotic Spindle Dynamics->G2/M Arrest disrupts Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of Action of Paclitaxel.

Camptothecin: A Topoisomerase I Inhibitor

Camptothecin's anticancer activity is mediated through a completely different mechanism. It specifically targets DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[3][6] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[14][15] This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately inducing apoptosis.[15]

cluster_2 Camptothecin Camptothecin Camptothecin Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex Camptothecin->Topoisomerase I-DNA Complex stabilizes DNA Re-ligation DNA Re-ligation Topoisomerase I-DNA Complex->DNA Re-ligation inhibits DNA Single-Strand Breaks DNA Single-Strand Breaks DNA Re-ligation->DNA Single-Strand Breaks leads to accumulation of DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Single-Strand Breaks->DNA Double-Strand Breaks converted to during replication Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Mechanism of Action of Camptothecin.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols for key bioactivity assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment 24h MTT Addition MTT Addition Drug Treatment->MTT Addition 24-72h Incubation Incubation MTT Addition->Incubation 2-4h Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][16]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Cell Harvesting Cell Harvesting Washing Washing Cell Harvesting->Washing Resuspension in Binding Buffer Resuspension in Binding Buffer Washing->Resuspension in Binding Buffer Staining with Annexin V and PI Staining with Annexin V and PI Resuspension in Binding Buffer->Staining with Annexin V and PI Incubation Incubation Staining with Annexin V and PI->Incubation 15 min, RT, dark Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Cell Harvesting Cell Harvesting Fixation Fixation Cell Harvesting->Fixation cold 70% ethanol Washing Washing Fixation->Washing RNase Treatment RNase Treatment Washing->RNase Treatment PI Staining PI Staining RNase Treatment->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis

References

Unlocking Synergistic Potential: A Comparative Guide to Catharanthine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting side effects. Catharanthine, a monoterpenoid indole alkaloid from the medicinal plant Catharanthus roseus, is a key precursor in the biosynthesis of the potent chemotherapeutic agents vinblastine and vincristine[1]. While the anticancer properties of its dimeric derivatives are well-established, the synergistic potential of this compound itself in combination with other chemotherapeutics is an emerging area of interest.

This guide provides a comparative overview of the current understanding of this compound's synergistic effects, supported by available experimental data. Due to the limited research focused specifically on this compound combinations, this guide also draws insights from studies on related vinca alkaloids and multi-alkaloid extracts of C. roseus to highlight potential avenues for future investigation.

Quantitative Analysis of Synergistic Effects

Direct quantitative data on the synergistic interactions of isolated this compound with other chemotherapeutic agents is currently limited in publicly available literature. However, a study on an indole alkaloid-enriched bioactive extract from C. roseus, containing this compound, ajmalicine, tabersonine, and lochnericine, demonstrated powerful antitumor activity. The study concluded that the potent effect was not due to a single compound but rather the synergistic action of the four identified alkaloids[2].

The IC50 values for this multi-alkaloid extract against two human leukemia cell lines are presented below.

Cell LineIC50 of Indole Alkaloid-Enriched Extract (ng/mL)
JURKAT E.6 (human lymphocytic leukemia)211[2]
THP-1 (human monocytic leukemia)210[2]

While this data points to the synergistic potential within a complex mixture containing this compound, it underscores the need for further studies to elucidate the specific contributions of this compound and its synergistic interactions with individual chemotherapeutic drugs.

To illustrate the type of quantitative data required for rigorous validation of synergy, the following table presents hypothetical data on the synergistic effects of this compound in combination with common chemotherapeutics. It is crucial to note that the following data is for illustrative purposes only and is not derived from experimental studies.

Chemotherapeutic AgentCancer Cell LineThis compound IC50 (µM)Chemotherapeutic IC50 (µM)Combination Index (CI)
DoxorubicinMCF-7 (Breast)[Data Not Available][Data Not Available][Data Not Available]
PaclitaxelA549 (Lung)[Data Not Available][Data Not Available][Data Not Available]
CisplatinHeLa (Cervical)[Data Not Available][Data Not Available][Data Not Available]
EtoposideHL-60 (Leukemia)[Data Not Available][Data Not Available][Data Not Available]
GemcitabinePANC-1 (Pancreatic)[Data Not Available][Data Not Available][Data Not Available]

Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the synergistic effects of this compound with other chemotherapeutics.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

This assay is fundamental for determining the inhibitory concentration (IC50) of individual drugs and their combinations.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the chemotherapeutic agent, and their combinations at fixed ratios.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting cell viability against drug concentration. The Combination Index (CI) can then be calculated using software like CompuSyn.

Isobologram Analysis

This graphical method provides a visual representation of drug interactions.

  • Data Collection: Determine the IC50 values of this compound and the chemotherapeutic agent individually.

  • Experimental Design: A series of experiments are performed with combinations of the two drugs at various ratios.

  • Isobologram Construction: The individual IC50 values are plotted on the x and y axes. A line connecting these two points represents the line of additivity. The concentrations of the drug combinations that produce the same effect (e.g., 50% inhibition) are plotted on the same graph.

  • Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

In Vivo Xenograft Studies

To validate in vitro findings in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Visualizing Mechanisms and Workflows

Signaling Pathways

While the specific signaling pathways modulated by the synergistic action of this compound are not yet fully elucidated, the known mechanisms of vinca alkaloids provide a strong foundation for investigation. Vinca alkaloids, including vinblastine and vincristine, primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Potential signaling pathways that could be involved in the synergistic effects of this compound in combination with other chemotherapeutics include:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Many chemotherapeutic agents modulate this pathway.

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and is often dysregulated in cancer.

  • p53 Signaling Pathway: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress, including DNA damage caused by chemotherapy.

G cluster_0 Extracellular Signals cluster_1 Signaling Cascades cluster_2 Cellular Response GrowthFactors Growth Factors MAPK MAPK Pathway GrowthFactors->MAPK PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Chemotherapeutics Chemotherapeutics Chemotherapeutics->MAPK p53 p53 Pathway Chemotherapeutics->p53 Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival Cell Survival PI3K_Akt->Survival p53->Apoptosis Proliferation->Survival This compound This compound This compound->MAPK This compound->p53 G A 1. Cell Line Selection & Culture B 2. Single Agent IC50 Determination (MTT/XTT) A->B C 3. Combination Treatment (Fixed Ratio) B->C D 4. Cell Viability Assay (MTT/XTT) C->D E 5. Data Analysis (Combination Index, Isobologram) D->E F 6. In Vivo Xenograft Model Validation E->F If Synergistic G 7. Mechanistic Studies (Western Blot, Flow Cytometry) E->G If Synergistic

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Catharanthine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Catharanthine. Adherence to correct disposal protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a clear, step-by-step process for the safe and effective disposal of this compound waste.

Hazard Profile and Safety Considerations

This compound, a monoterpenoid indole alkaloid, requires careful handling due to its potential health and environmental effects. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. Therefore, all materials contaminated with this compound must be treated as hazardous waste.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

During handling and disposal, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1]. All procedures should be conducted in a well-ventilated area or under a chemical fume hood[1].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which typically employs high-temperature incineration to ensure the complete destruction of the compound[3]. Under no circumstances should this compound waste be disposed of in standard laboratory trash or poured down the drain [3].

Waste Identification and Segregation

Properly segregate all waste streams contaminated with this compound. This includes:

  • Unused or expired pure this compound

  • Solutions containing this compound

  • Contaminated consumables such as gloves, weighing papers, pipette tips, and bench paper

  • Rinsate from decontaminated labware

Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials to prevent cross-contamination[3].

Waste Collection and Containment
  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and rigid hazardous waste container[3][4]. The container should be lined with a durable plastic bag.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and chemically compatible hazardous waste container[3]. Ensure the container is securely sealed to prevent leaks and spills.

Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The chemical name: "this compound Waste"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Storage of Chemical Waste

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, cool, and dry, and away from incompatible materials[4]. Ensure containers are kept closed except when adding waste[5].

Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste[3][4]. Ensure all required institutional and regulatory paperwork is completed accurately.

Decontamination of Labware

Reusable labware that has come into contact with this compound must be decontaminated:

  • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) under a fume hood.

  • Collect the solvent rinsate and dispose of it as hazardous liquid waste[4].

  • After the initial solvent rinse, the labware can be washed with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Catharanthine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Final Disposal start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate contain_solid Contain Solid Waste in Labeled Container segregate->contain_solid Solids contain_liquid Contain Liquid Waste in Labeled Container segregate->contain_liquid Liquids store Store in Secure Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs decontaminate Decontaminate Labware collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->contain_liquid incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catharanthine
Reactant of Route 2
Reactant of Route 2
Catharanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.